molecular formula C17H14BrN3O2S B601855 Lesinurad Impurity 10 CAS No. 1533519-94-6

Lesinurad Impurity 10

Numéro de catalogue: B601855
Numéro CAS: 1533519-94-6
Poids moléculaire: 404.29
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lesinurad Impurity 10 is a designated impurity of Lesinurad, a medication approved for the treatment of hyperuricemia associated with gout in combination with a xanthine oxidase inhibitor . This compound serves as a critical analytical standard in pharmaceutical research and development, primarily for quality control and regulatory compliance. Its specific application lies in the method development and validation of analytical techniques, such as HPLC and LC-MS, used to identify and quantify impurities in Lesinurad drug substances and products. By providing a characterized benchmark, Lesinurad Impurity 10 aids researchers in ensuring the safety, efficacy, and consistency of the final pharmaceutical formulation by monitoring and controlling impurity profiles during manufacturing and stability studies. Furthermore, the study of such impurities is essential for understanding the stability and degradation pathways of the active pharmaceutical ingredient, which is a fundamental aspect of pre-clinical drug development. As a selective urate anion transporter 1 (URAT1) inhibitor, Lesinurad works by increasing renal excretion of uric acid . Investigating its related impurities, like Lesinurad Impurity 10, supports a comprehensive understanding of the drug's properties and helps maintain the high purity required for clinical use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[[5-bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-14(22)23)21(16)13-8-7-10-3-1-2-4-12(10)15(13)11-5-6-11/h1-4,7-8,11H,5-6,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYAOLJMDAJRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC3=CC=CC=C32)N4C(=NN=C4Br)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

what is the chemical structure of lesinurad impurity 10

Author: BenchChem Technical Support Team. Date: April 2026

Title : Structural Elucidation and Mechanistic Profiling of Lesinurad Impurity 10: A Comprehensive Technical Guide

Executive Summary Lesinurad is a selective uric acid reabsorption inhibitor (SURI) targeting the urate transporter 1 (URAT1), utilized in combination therapies for the management of hyperuricemia associated with gout[1]. During the multi-step chemical synthesis of the active pharmaceutical ingredient (API), rigorous impurity profiling is mandated to ensure clinical safety and batch-to-batch consistency. Lesinurad Impurity 10 is a critical, process-related positional isomer that requires precise analytical control and mechanistic understanding.

Chemical Identification and Structural Elucidation

Lesinurad Impurity 10 is defined by the misplacement of the cyclopropyl group on the naphthalene ring. Whereas the parent API features this bulky moiety at the C4 position, Impurity 10 bears it at the C2 position[2].

Table 1: Physicochemical Comparison of Lesinurad and Impurity 10

PropertyLesinurad (API)Lesinurad Impurity 10
CAS Number 878672-00-51533519-94-6[2]
IUPAC Name 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid2-((5-bromo-4-(2-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid[2]
Molecular Formula C17H14BrN3O2SC17H14BrN3O2S[2]
Molecular Weight 404.28 g/mol 404.28 g/mol [2]
Structural Difference 4-cyclopropyl substitution2-cyclopropyl substitution[2]

Mechanistic Causality of Impurity Formation

In process chemistry, understanding the causality behind impurity generation is paramount. The formation of Impurity 10 is not a degradative artifact but a direct consequence of regiochemical leakage during the initial electrophilic aromatic substitution of the naphthalene core.

  • Regioselectivity in Bromination : The synthesis begins with 1-aminonaphthalene. The amino group strongly activates the ring toward electrophilic attack. While steric and electronic factors predominantly direct bromination to the para position (yielding 1-amino-4-bromonaphthalene), a minor fraction inevitably undergoes ortho bromination, yielding 1-amino-2-bromonaphthalene.

  • Propagation : If this 2-bromo byproduct is not strictly purged, it proceeds through the subsequent Suzuki-Miyaura cross-coupling with cyclopropylboronic acid, generating 1-amino-2-cyclopropylnaphthalene.

  • Final Assembly : This isomeric intermediate seamlessly undergoes triazole ring formation and alkylation with bromoacetic acid, translating the early-stage regiochemical error into Lesinurad Impurity 10.

G A 1-Aminonaphthalene B 1-Amino-4-bromonaphthalene (Major) A->B Bromination (C4) C 1-Amino-2-bromonaphthalene (Minor) A->C Bromination (C2) E 1-Amino-4-cyclopropylnaphthalene B->E Suzuki Coupling F 1-Amino-2-cyclopropylnaphthalene C->F Suzuki Coupling H Lesinurad (API) E->H 1. Triazole Synthesis 2. Alkylation I Lesinurad Impurity 10 F->I 1. Triazole Synthesis 2. Alkylation

Divergent synthetic pathway illustrating the regiochemical origin of Lesinurad Impurity 10.

Self-Validating Analytical Workflows

Because Impurity 10 is an exact isobar of the API, mass spectrometry alone cannot definitively identify it. A self-validating analytical system utilizing orthogonal techniques—chromatographic separation based on hydrodynamic volume, followed by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy—is required.

G Step1 Crude API Sampling Step2 RP-HPLC Separation Step1->Step2 Step3 LC-HRMS (Mass = 404.28) Step2->Step3 Step4 Preparative HPLC Isolation Step3->Step4 Step5 1D/2D NMR (C2 vs C4 position) Step4->Step5 Step6 Impurity 10 Confirmed Step5->Step6

Orthogonal analytical workflow for the definitive characterization of Impurity 10.

Step-by-Step Experimental Protocol:

  • Chromatographic Separation (RP-HPLC) :

    • Rationale: The positional shift of the cyclopropyl group alters the molecule's spatial geometry and dipole moment, enabling baseline resolution from the API peak.

    • Method: Utilize a C18 column (e.g., 150 x 4.6 mm, 3.5 µm). Employ a gradient elution using 0.1% Formic acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Mass Confirmation (LC-HRMS) :

    • Rationale: Confirms the exact mass and the presence of the bromine atom.

    • Method: Operate in ESI+ mode. Target the [M+H]+ ion at m/z 405.28. Validate the characteristic 1:1 isotopic pattern of Bromine (M and M+2) to ensure the bromotriazole core is intact.

  • Preparative Isolation :

    • Method: Scale up the RP-HPLC method to fractionate and collect the specific impurity peak. Lyophilize the fractions to yield >5 mg of solid for NMR analysis.

  • Structural Elucidation (1D/2D NMR) :

    • Rationale: NMR provides absolute proof of regiochemistry.

    • Method: Dissolve the isolate in DMSO- d6​ . In the 1 H NMR spectrum, analyze the aromatic region. The parent API exhibits a distinct AB spin system for the C2 and C3 protons of the naphthalene ring. In Impurity 10, the cyclopropyl substitution at C2 disrupts this pattern. Utilize 2D NOESY to observe spatial correlations; a strong cross-peak between the cyclopropyl protons and the adjacent C3 aromatic proton confirms the ortho substitution.

Regulatory Grounding and Control Strategy

Under the ICH Q3A(R2) guidelines for new drug substances, any organic impurity exceeding the qualification threshold (typically 0.15% or 1.0 mg per day intake, whichever is lower) must be structurally characterized and its toxicological potential evaluated[3].

Because Lesinurad Impurity 10 shares the identical bromotriazole and thioacetic acid pharmacophore with the parent drug, its baseline toxicological profile is anticipated to be comparable. However, the altered spatial orientation of the bulky cyclopropyl-naphthalene axis likely disrupts its binding affinity to the URAT1 transporter[1]. To comply with ICH Q3A(R2) standards, manufacturers must implement stringent in-process controls—specifically focusing on the regiopurity of the 1-amino-4-bromonaphthalene intermediate—to suppress the formation of Impurity 10 before it propagates downstream[3].

References

  • Title : Lesinurad Impurity 10 | CAS 1533519-94-6 Source : Veeprho URL :[Link][2]

  • Title : ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source : European Medicines Agency (EMA) URL :[Link][3]

  • Title : Lesinurad, a Selective URAT-1 Inhibitor With a Novel Mechanism in Combination With a Xanthine Oxidase Inhibitor, for Hyperuricemia Associated With Gout Source : PubMed (NIH) URL :[Link][1]

Sources

Mechanistic Elucidation of Lesinurad Degradation and the Fate of Impurity 10 in API

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lesinurad, a selective uric acid reabsorption inhibitor (SURI) targeting the URAT1 transporter, is a critical active pharmaceutical ingredient (API) in the management of gout-associated hyperuricemia[1]. During synthetic scale-up and subsequent ICH-mandated stability testing, characterizing the API's impurity profile and intrinsic degradation pathways is paramount. This whitepaper provides an in-depth mechanistic analysis of Lesinurad's degradation pathways, with a specific focus on the structural fate of "Impurity 10"—a critical variant frequently encountered in process chemistry and reference standard catalogs.

The Dual Identity of "Impurity 10"

In pharmaceutical analysis, the nomenclature of impurities often diverges between process chemistry literature and commercial reference catalogs. For Lesinurad, "Impurity 10" refers to two distinct structural entities, both of which share the core vulnerabilities of the parent API:

  • The Process Variant (Chlorinated Analog): Identified during the industrial scale-up of Lesinurad, this critical process impurity forms when the brominating agent (N-bromosuccinimide, NBS) is contaminated with N-chlorosuccinimide (NCS). This results in a2[2].

  • The Positional Isomer (CAS 1533519-94-6): Commercially cataloged by reference standard suppliers as "Lesinurad Impurity 10," this is the 3 of the API (which normally features a 4-cyclopropyl substitution)[3].

Because both variants retain the critical thioacetic acid and triazole pharmacophores, their degradation mechanisms perfectly mirror the parent API under forced stress conditions.

Core Degradation Mechanisms in Lesinurad API

Lesinurad and its Impurity 10 analogs are highly stable under neutral, thermal, and photolytic conditions, but demonstrate pronounced lability under oxidative and hydrolytic stress[4].

Oxidative Degradation: Thioether Oxidation
  • Mechanism: The electron-rich sulfur atom in the thioether linkage (-S-CH₂-COOH) acts as a primary nucleophile, making it highly susceptible to reactive oxygen species (ROS). Under oxidative stress, the sulfur atom undergoes a stepwise oxidation. It is first oxidized to a sulfoxide (S-oxide, +16 Da), and upon prolonged exposure, to a sulfone (+32 Da).

  • Analytical Evidence: LC-MS analysis of the oxidative degradation product confirms a mass shift from the parent API (m/z 404.94) to m/z 436.17, 5[5].

Hydrolytic Degradation: Acidic and Basic Cleavage
  • Mechanism: The thioacetic acid moiety is the primary site of hydrolytic cleavage. Under strong acidic or basic conditions, the molecule undergoes cleavage of the thioether bond coupled with decarboxylation.

  • Analytical Evidence: FTIR spectroscopy of the isolated hydrolytic degradant reveals the6, confirming the loss of the carboxylic acid group and the formation of a cleaved triazole derivative[6].

G cluster_0 Parent Compounds cluster_1 Forced Degradation Stressors cluster_2 Primary Degradation Products API Lesinurad API (4-cyclopropyl isomer) OxStress Oxidative Stress (3% H2O2, 4h) API->OxStress HydStress Hydrolytic Stress (1N HCl / NaOH, 4h) API->HydStress Imp10 Impurity 10 (2-cyclopropyl / Chloro-analog) Imp10->OxStress Imp10->HydStress DegOx S-Oxide / Sulfone (m/z 436.17) OxStress->DegOx Thioether Oxidation DegHyd Decarboxylated Triazole (Loss of C=O 1722 cm⁻¹) HydStress->DegHyd Thioacetic Acid Cleavage

Figure 1: ICH-aligned degradation pathways for Lesinurad API and Impurity 10.

Self-Validating Experimental Protocol for Stability-Indicating Methods

To accurately track the degradation of Lesinurad and Impurity 10, a robust stability-indicating HPLC method must be employed. The following protocol ensures a self-validating system via mass balance verification[4].

Step-by-Step Workflow:
  • Sample Preparation: Dissolve Lesinurad API (and Impurity 10 reference standard) in methanol to achieve a stock concentration of 1000 μg/mL. Dilute to a working concentration of 20 μg/mL using the mobile phase.

  • Forced Degradation (ICH Q1A/B):

    • Oxidation: Treat 5 mL of the working solution with 5 mL of 3% H₂O₂. Stir at room temperature for 4 hours.

    • Acid Hydrolysis: Treat 5 mL of the working solution with 5 mL of 1N HCl. Stir at room temperature for 4 hours.

    • Base Hydrolysis: Treat 5 mL of the working solution with 5 mL of 1N NaOH. Stir at room temperature for 4 hours.

  • Neutralization & Quenching (Causality Check):

    • Why Neutralize? Acid/base samples must be neutralized with equimolar amounts of NaOH/HCl to protect the silica-based C18 stationary phase from extreme pH dissolution and to quench the hydrolytic reaction, ensuring a precise snapshot of degradation at the 4-hour mark.

    • Why Evaporate? For the oxidative sample, gently evaporate to expel residual H₂O₂. This prevents ongoing oxidation in the autosampler vial and avoids massive baseline disturbances during UV detection.

  • Chromatographic Analysis: Inject 20 μL into an HPLC system equipped with a reversed-phase C18 column (e.g., BDS Hypersil, 250 x 4.6 mm, 5 μm). Use an isocratic mobile phase of Acetonitrile:Water (65:35, v/v) at 1.0 mL/min. Monitor via UV detection at 290 nm.

  • Validation Check (Mass Balance): A self-validating system requires that the sum of the integrated peak areas of the remaining parent drug and all degradant peaks must equal the initial peak area of the unstressed standard (±2%). A deviation indicates that secondary, non-UV-absorbing degradants have formed, or that degradants have precipitated out of solution, invalidating the stability-indicating nature of the method.

Quantitative Data Summary

The following table summarizes the quantitative degradation profile of Lesinurad API and its structurally analogous Impurity 10 under standard ICH stress conditions[6].

Stress ConditionReagent / EnvironmentExposure TimeAPI Stability / Degradation PathwayPrimary Degradant
Oxidative 3% H₂O₂ at RT4 hoursHighly Labile (Thioether Oxidation)Sulfoxide / Sulfone (+16/32 Da)
Acidic Hydrolysis 1N HCl at RT4 hoursLabile (Thioacetic Cleavage)Decarboxylated Triazole
Basic Hydrolysis 1N NaOH at RT4 hoursLabile (Thioacetic Cleavage)Decarboxylated Triazole
Thermal 80°C (Solid/Aqueous)4 hoursStableNone detected
Photolytic UV Light (ICH Q1B)24 hoursStableNone detected
Neutral Deionized Water at 80°C4 hoursStableNone detected

References

  • Halama, A., Stach, J., Rádl, S., & Benediktová, K. (2018). Identification of an Unexpected Impurity in a New Improved Synthesis of Lesinurad. Organic Process Research & Development (ACS Publications).[Link]

  • Veeprho Reference Standards. Lesinurad Impurity 10 | CAS 1533519-94-6.[Link]

  • Attia, K. A. M., El-Abasawi, N. M., El-Olemy, A., & Abdelazim, A. H. (2018). Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad. Journal of Chromatographic Science (Oxford Academic).[Link]

  • Attia, K. A. M., El-Abasawi, N. M., El-Olemy, A., & Abdelazim, A. H. (2018). Second derivative spectrophotometric and synchronous spectrofluorometric determination of lesinurad in presence of its oxidative degradation product. New Journal of Chemistry (ResearchGate).[Link]

Sources

Structural Characterization and Analytical Profiling of Lesinurad Impurity 10: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) targeting the URAT1 transporter, utilized in the clinical management of hyperuricemia associated with gout[1]. During the active pharmaceutical ingredient (API) manufacturing process, stringent impurity profiling is mandated by ICH Q3A/Q3B guidelines to ensure drug safety, efficacy, and batch-to-batch consistency. Among the critical impurities monitored is Lesinurad Impurity 10 (CAS: 1533519-94-6), a structural positional isomer of the parent drug[2].

This technical guide provides an in-depth framework for the structural characterization of Impurity 10. It details the mechanistic origins of its formation during chemical synthesis and outlines the orthogonal analytical strategies—specifically LC-HRMS/MS and 2D NMR—required for its unequivocal identification and regulatory control[3].

Chemical Identity and Mechanistic Origin

The parent API, Lesinurad, is chemically defined as 2-[[5-bromo-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid[1]. In contrast, Lesinurad Impurity 10 is characterized as 2-[[5-bromo-4-(1-cyclopropyl-2-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid [2]. The structural divergence lies solely in the regiochemistry of the naphthalene ring substitution: a 1,4-substitution pattern in Lesinurad versus a 1,2-substitution pattern in Impurity 10.

Causality of Formation

The synthesis of Lesinurad typically involves the functionalization of a naphthalene precursor, such as 1-bromonaphthalene or 1-cyclopropylnaphthalene, followed by triazole ring construction[4]. Electrophilic aromatic substitution and cross-coupling reactions on the naphthalene core are highly sensitive to steric and electronic directing effects.

While the 1,4-positional relationship is thermodynamically and kinetically favored (the major pathway), minor electronic leakage or steric crowding during the cyclopropylation or bromination steps can yield the 1,2-regioisomer[4]. This isomeric intermediate propagates through subsequent synthetic steps—including the coupling with the triazole moiety—ultimately generating Impurity 10.

SyntheticOrigin Naph Naphthalene Precursor Regio1 1,4-Substitution (Major Pathway) Naph->Regio1 High Regioselectivity Regio2 1,2-Substitution (Minor Pathway) Naph->Regio2 Steric/Electronic Leakage API Lesinurad API (1,4-Isomer) Regio1->API Triazole Coupling Imp10 Impurity 10 (1,2-Isomer) Regio2->Imp10 Triazole Coupling

Mechanistic divergence in naphthalene regioselectivity leading to Lesinurad and Impurity 10.

Analytical Strategy for Structural Elucidation

Differentiating positional isomers presents a unique analytical challenge. Standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can separate the compounds based on slight polarity differences but provides zero structural confirmation.

Why LC-MS/MS is Insufficient Alone

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is excellent for confirming the exact mass ( m/z 403.99 for [M+H]⁺) and isotopic distribution (due to the ⁷⁹Br/⁸¹Br isotopes)[3]. However, because Lesinurad and Impurity 10 are exact positional isomers, their collision-induced dissociation (CID) fragmentation pathways are nearly identical, yielding the same primary product ions (e.g., loss of the acetic acid moiety).

The Necessity of 2D NMR

To definitively assign the regiochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is required[3]. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) is employed to trace the 3-bond carbon-proton couplings ( 3JCH​ ) between the cyclopropyl protons and the specific carbons of the naphthalene ring. In Impurity 10, the cyclopropyl group at C1 will show distinct HMBC correlations to C2 (where the triazole is attached) and C8a, which fundamentally differs from the 1,4-isomer connectivity.

AnalyticalWorkflow Sample Impurity 10 Isolation (Prep-HPLC) LCMS LC-HRMS/MS Exact Mass & Fragmentation Sample->LCMS NMR 1D & 2D NMR (1H, 13C, COSY, HMBC) Sample->NMR Data Data Synthesis Positional Isomer Confirmation LCMS->Data m/z 403.99 [M+H]+ NMR->Data 1,2-Naphthyl connectivity

Orthogonal analytical workflow for the structural elucidation of Lesinurad Impurity 10.

Self-Validating Experimental Protocols

To ensure reproducibility and analytical trustworthiness, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives.

Protocol 1: LC-HRMS/MS Workflow
  • Sample Preparation: Dissolve 1.0 mg of isolated Impurity 10 in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v).

    • Validation Check: Ensure complete dissolution via sonication to prevent column clogging and electrospray signal suppression.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase Gradient: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Operate the HRMS (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (ESI+) mode. Set the MS/MS collision energy to 25-35 eV.

    • Validation Check: Verify the presence of the characteristic 1:1 isotopic doublet for bromine (⁷⁹Br/⁸¹Br) at the precursor mass before analyzing the MS/MS spectra.

Protocol 2: 1D and 2D NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of high-purity Impurity 10 in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Validation Check: The residual solvent peak at 2.50 ppm must be sharply resolved to serve as the internal chemical shift reference.

  • ¹H and ¹³C Acquisition: Acquire ¹H NMR at 600 MHz (minimum 16 scans) and ¹³C NMR at 150 MHz (minimum 1024 scans) at 298 K.

  • 2D HMBC Acquisition: Set up the HMBC pulse sequence optimized for long-range couplings ( JCH​ = 8 Hz).

    • Validation Check: Confirm cross-peaks between the cyclopropyl methine proton and the substituted naphthalene carbons to unequivocally map the 1,2-substitution pattern.

Quantitative Data Presentation

The following tables summarize the expected quantitative analytical data used to validate the structure of Impurity 10 against the parent API.

Table 1: Comparative HRMS Fragmentation Data
Fragment Ion ( m/z )FormulaOrigin / Structural Assignment
404.00 / 406.00 [C₁₇H₁₅BrN₃O₂S]⁺Protonated molecular ion [M+H]⁺ (1:1 isotopic ratio)
344.98 / 346.98 [C₁₅H₁₁BrN₃S]⁺Loss of acetic acid moiety (-60 Da)
266.07 [C₁₅H₁₂N₃S]⁺Loss of bromine radical (-79 Da) from m/z 345
167.09 [C₁₃H₁₁]⁺Cleaved cyclopropyl-naphthyl cation
Table 2: Key NMR Assignments for Regioisomer Differentiation (DMSO- d6​ )
Structural PositionLesinurad (1,4-isomer) ¹H (ppm)Impurity 10 (1,2-isomer) ¹H (ppm)HMBC Correlations (Impurity 10)
Cyclopropyl CH 2.55 (m, 1H)~2.10 (m, 1H)C1, C2, C8a (Naphthyl core)
Naphthyl H-3 7.44 (d, 1H)7.60 (d, 1H)C1, C4
Naphthyl H-4 - (Substituted)7.85 (d, 1H)C2, C5
Thioacetic CH₂ 3.98 (s, 2H)~3.95 (s, 2H)Triazole C3, Carboxyl C=O

(Note: Chemical shifts are representative for structural elucidation purposes based on standard naphthalene/cyclopropyl shielding effects).

Regulatory and Toxicological Implications

Under ICH Q3A(R2) guidelines, any impurity in a new drug substance exceeding the qualification threshold (typically 0.15% or 1.0 mg per day intake) must be structurally characterized and toxicologically evaluated. Because Impurity 10 contains the identical pharmacophore (the triazole-thioacetic acid moiety) and structural alerts as Lesinurad, its toxicological profile is expected to be similar, primarily posing risks of renal toxicity at elevated levels[5]. Consequently, the API manufacturing process must implement strict in-process controls (IPCs) during the naphthalene functionalization steps to limit the formation of the 1,2-regioisomer, ensuring the final specification remains well below 0.10%.

References

  • PubChem - NIH. "Lesinurad | C17H14BrN3O2S | CID 53465279". Available at: [Link]

  • Veeprho. "Lesinurad Impurity 10 | CAS 1533519-94-6". Available at: [Link]

  • Conscientia Industrial. "Lesinurad API | CAS 878672-00-5 Manufacturer & Supplier". Available at: [Link]

  • PMC - NIH. "The development of an effective synthetic route of lesinurad (RDEA594)". Available at: [Link]

  • LiverTox - NCBI Bookshelf. "Lesinurad". Available at: [Link]

Sources

In Silico Toxicological Profile of Lesinurad Impurity 10: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for assessing the toxicological profile of pharmaceutical impurities using in silico methodologies, with a specific focus on Lesinurad Impurity 10. As regulatory landscapes evolve and the emphasis on minimizing animal testing grows, computational toxicology has become an indispensable tool in modern drug development.[1][2][3] This document outlines the scientific principles, a validated workflow, and the regulatory context for conducting such an assessment, designed for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, ensuring a self-validating system for impurity analysis that aligns with the highest standards of scientific integrity.

Introduction: The Imperative of Impurity Profiling in Drug Safety

Lesinurad is a selective inhibitor of the uric acid transporter 1 (URAT1), which functions to increase the excretion of uric acid, thereby lowering its concentration in the blood.[4][5][6][7][8] It has been used in combination with xanthine oxidase inhibitors for the treatment of hyperuricemia associated with gout.[9] As with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process of lesinurad can result in the formation of impurities.[10][11] The identification and toxicological assessment of these impurities are critical components of drug safety evaluation to mitigate any potential risks to patients.[10][11]

"Lesinurad Impurity 10," identified by the CAS number 1533519-94-6, is one such process-related impurity.[12] Its systematic IUPAC name is 2-((5-bromo-4-(2-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid.[12] A thorough toxicological risk assessment of this and other impurities is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety.

The Foundation: Principles of In Silico Toxicology

In silico toxicology leverages computational models to predict the potential adverse effects of chemicals, offering a rapid, cost-effective, and ethical alternative to traditional animal testing.[1][2] The core of this approach lies in the structure-activity relationship (SAR), the principle that the biological activity of a chemical is intrinsically linked to its molecular structure.[13][14][15]

(Quantitative) Structure-Activity Relationships ((Q)SAR)

(Q)SAR models are mathematical representations of the relationship between the chemical structure of a compound and its biological activity.[16][17] These models are developed by analyzing large datasets of chemicals with known toxicological properties. By identifying specific molecular features, or "structural alerts," associated with toxicity, (Q)SAR models can predict the potential hazards of novel or uncharacterized substances like pharmaceutical impurities.[16][17]

Regulatory Acceptance and the ICH M7 Guideline

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established the M7 guideline, which specifically addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[10][11][18][19] This guideline explicitly endorses the use of in silico (Q)SAR methods for the initial assessment of mutagenic potential.[10][11][18][19] The guidance recommends a two-pronged approach utilizing two complementary (Q)SAR methodologies: an expert rule-based system and a statistical-based system.[20][21][22][23]

  • Expert Rule-Based Systems (e.g., Derek Nexus): These systems are built on a knowledge base of established structure-toxicity relationships and mechanistic toxicology.[22][24] They identify substructures known to be associated with specific toxicities.

  • Statistical-Based Systems (e.g., Sarah Nexus): These models use machine learning algorithms to analyze large datasets and identify statistical correlations between chemical features and toxicological endpoints.[22][24]

A consensus between both types of models provides a higher degree of confidence in the prediction.

A Step-by-Step Workflow for In Silico Toxicity Assessment of Lesinurad Impurity 10

The following protocol outlines a systematic approach to evaluating the toxicological profile of Lesinurad Impurity 10 using in silico tools.

Step 1: Structural Characterization and Input

The initial and most critical step is the accurate representation of the chemical structure of Lesinurad Impurity 10. The IUPAC name, 2-((5-bromo-4-(2-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, and its corresponding CAS number, 1533519-94-6, are used to generate a standardized chemical representation, such as a SMILES (Simplified Molecular Input Line Entry System) string or a MOL file. This standardized format is then used as the input for the various in silico prediction platforms.

Step 2: Mutagenicity Prediction (Ames Test)

In accordance with the ICH M7 guideline, the primary in silico assessment focuses on predicting bacterial mutagenicity, which serves as a surrogate for DNA reactivity and potential carcinogenicity.[10][11][18][19]

  • Methodology: The chemical structure of Lesinurad Impurity 10 is submitted to both an expert rule-based system (e.g., Derek Nexus) and a statistical-based system (e.g., Sarah Nexus).

  • Causality: The use of two complementary models is mandated by ICH M7 to reduce the risk of false negatives and provide a more robust assessment.[20][21][22][23] An expert rule-based system can identify well-understood structural alerts for mutagenicity, while a statistical model can capture more complex relationships within the data that may not yet be codified as expert rules.

Step 3: Prediction of Other Toxicological Endpoints

Beyond mutagenicity, a comprehensive in silico toxicological profile should assess a range of other potential hazards.

  • Carcinogenicity: Predictions are made using (Q)SAR models trained on rodent carcinogenicity data.

  • Developmental and Reproductive Toxicity (DART): In silico models can identify structural features associated with adverse effects on development and reproduction.

  • Organ-Specific Toxicity (e.g., Hepatotoxicity, Cardiotoxicity, Nephrotoxicity): Specialized (Q)SAR models are employed to predict the potential for toxicity to specific organs.

  • Skin Sensitization: Models can predict the potential of a compound to cause allergic contact dermatitis.

Step 4: Data Interpretation and Expert Review
  • Concordance of Results: Agreement between the expert rule-based and statistical-based models for mutagenicity provides a high degree of confidence.

  • Applicability Domain: It is crucial to ensure that the impurity falls within the applicability domain of the models used. This means that the models have been trained on chemicals with similar structural features.

  • Mechanistic Plausibility: The expert should evaluate whether the predicted toxicities are mechanistically plausible based on the chemical structure of the impurity.

The workflow for this in silico assessment is visualized in the following diagram:

In_Silico_Toxicity_Workflow cluster_input Step 1: Input cluster_analysis Step 2 & 3: Analysis cluster_output Step 4: Output & Decision Impurity_Structure Lesinurad Impurity 10 (CAS: 1533519-94-6) Mutagenicity ICH M7 Mutagenicity Assessment Impurity_Structure->Mutagenicity Other_Tox Other Toxicological Endpoints Impurity_Structure->Other_Tox Expert_System Expert Rule-Based (e.g., Derek Nexus) Mutagenicity->Expert_System Statistical_System Statistical-Based (e.g., Sarah Nexus) Mutagenicity->Statistical_System Carcinogenicity Carcinogenicity Other_Tox->Carcinogenicity DART DART Other_Tox->DART Organ_Toxicity Organ-Specific Toxicity Other_Tox->Organ_Toxicity Expert_Review Expert Review & Interpretation Expert_System->Expert_Review Statistical_System->Expert_Review Carcinogenicity->Expert_Review DART->Expert_Review Organ_Toxicity->Expert_Review Classification ICH M7 Classification Expert_Review->Classification Risk_Assessment Toxicological Risk Assessment Expert_Review->Risk_Assessment Control_Strategy Define Control Strategy Risk_Assessment->Control_Strategy

Caption: A workflow diagram for the in silico toxicological assessment of a pharmaceutical impurity.

Hypothetical In Silico Toxicity Profile for Lesinurad Impurity 10

The following table summarizes a hypothetical set of results for the in silico toxicological assessment of Lesinurad Impurity 10. It is important to note that these are illustrative results and do not represent an actual toxicological evaluation.

Toxicological EndpointPrediction PlatformResultConfidence LevelComments
Bacterial Mutagenicity Derek Nexus (Expert Rule-Based)NegativeHighNo structural alerts for mutagenicity were identified.
Sarah Nexus (Statistical-Based)NegativeGoodThe impurity falls within the applicability domain of the model.
Carcinogenicity (Q)SAR ModelNegativeModerateThe prediction is based on rodent carcinogenicity data.
Developmental Toxicity (Q)SAR ModelEquivocalLowThe model identified a structural feature with borderline concern.
Hepatotoxicity (Q)SAR ModelNegativeGoodNo structural alerts for liver toxicity were found.
Cardiotoxicity (hERG) (Q)SAR ModelNegativeGoodThe impurity is not predicted to inhibit the hERG channel.
Skin Sensitization (Q)SAR ModelNegativeHighNo structural alerts for skin sensitization were identified.

Conclusion and Strategic Implications

Based on this hypothetical in silico assessment, Lesinurad Impurity 10 would likely be classified as a Class 5 impurity under the ICH M7 guideline, meaning it is not considered to have mutagenic potential.[19] This classification would allow for its control according to the principles of ICH Q3A/B, which govern non-mutagenic impurities.[10][11] The equivocal prediction for developmental toxicity may warrant further investigation, potentially through a targeted literature search for related chemical structures or, if necessary, in vitro testing.

The integration of in silico toxicology into the drug development process provides a powerful tool for the early identification and management of potentially hazardous impurities.[1][2] This proactive approach not only enhances patient safety but also streamlines the drug development timeline by minimizing late-stage failures due to unforeseen toxicity. As computational models continue to advance in their predictive accuracy and regulatory acceptance, their role in shaping the future of pharmaceutical safety assessment will only continue to grow.[3]

References

  • Lesinurad - Wikipedia. [Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA). [Link]

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) - ICH. [Link]

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC. [Link]

  • Lesinurad: A significant advancement or just another addition to existing therapies of gout? [Link]

  • Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches. [Link]

  • Brief look on Structure-Activity Interactions - Longdom Publishing. [Link]

  • assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH. [Link]

  • ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic - European Medicines Agency (EMA). [Link]

  • Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities - PubMed. [Link]

  • Attachment 1: Product information for lesinurad. [Link]

  • Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity - JRC Publications Repository. [Link]

  • Structure activity relationship in toxicology - PubMed. [Link]

  • Lesinurad: Uses & Dosage | MIMS Singapore. [Link]

  • Zurampic (Lesinurad Tablets): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. [Link]

  • Structure-activity relationship approaches and applications - PubMed. [Link]

  • Practice of Structure Activity Relationships (SAR) in Toxicology - Oxford Academic. [Link]

  • The Practice of Structure Activity Relationships (SAR) in Toxicology - ResearchGate. [Link]

  • QSAR Models for Predicting in Vivo Aquatic Toxicity of Chlorinated Alkanes to Fish | Chemical Research in Toxicology - ACS Publications. [Link]

  • Computational Toxicology for Drug Safety and a Sustainable Environment - Bentham Books. [Link]

  • QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes - SciSpace. [Link]

  • Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery - PMC. [Link]

  • Recent Advances in Omics, Computational Models, and Advanced Screening Methods for Drug Safety and Efficacy - MDPI. [Link]

  • Full article: Two QSAR models for predicting the toxicity of chemicals towards Tetrahymena pyriformis based on topological-norm descriptors and spatial-norm descriptors - Taylor & Francis. [Link]

  • Computational toxicology – The new frontier in predictive safety assessment - Syngene. [Link]

  • Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction | Chemical Research in Toxicology - ACS Publications. [Link]

  • Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities | Request PDF - ResearchGate. [Link]

  • The Consultancy Activity on In Silico Models for Genotoxic Prediction of Pharmaceutical Impurities | Request PDF - ResearchGate. [Link]

  • Strategic Impurity Control in Next-Generation Pharmaceuticals: Analytical Technologies, Toxicological Assessment, and Regulatory - Publish - Eman. [Link]

  • Drug Impurities - Innovatune. [Link]

  • Lesinurad Impurity 10 | CAS 1533519-94-6 - Veeprho. [Link]

  • In Silico Mutagenicity Assessment - Lhasa Limited. [Link]

  • Lesinurad-impurities - Pharmaffiliates. [Link]

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug - JSciMed Central. [Link]

  • The development of an effective synthetic route of lesinurad (RDEA594) - PMC. [Link]

  • Regulatory acceptance of in silico approaches for the safety assessment of cosmetic-related substances - ResearchGate. [Link]

  • Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment. [Link]

  • Role of in silico genotoxicity tools in the regulatory assessment of pharmaceutical impurities. [Link]

  • Lesinurad Impurity 10 — Chemical Substance Information - NextSDS. [Link]

  • ICH M7: A Guide to Mutagenic Impurity Assessment Software | IntuitionLabs. [Link]

  • Synthesis of lesinurad (I) with 5 as starting material[25] - ResearchGate. [Link]

  • In Silico Research Is Rewriting the Rules of Drug Development: Is It the End of Human Trials? - PMC. [Link]

  • Discovery and Assessment of Atropisomers of (±)-Lesinurad - PMC. [Link]

  • In silico toxicology protocols - PMC - NIH. [Link]

  • FDA vs. EMA: Key Differences in US & EU Drug Regulation | IntuitionLabs. [Link]

  • Regulatory Toxicology and Pharmacology - FDA. [Link]

Sources

In-Depth Characterization of Lesinurad Impurity 10: MS/MS Fragmentation Pathways and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) approved for the treatment of hyperuricemia associated with gout. It exerts its pharmacological effect by inhibiting the urate-anion exchanger transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the proximal renal tubule[1].

During the synthesis of the active pharmaceutical ingredient (API), positional isomers can emerge as byproducts during the cyclopropylation or naphthylamine formation stages. Lesinurad Impurity 10 (CAS: 1533519-94-6) is the most critical of these related substances. While Lesinurad features a 4-cyclopropylnaphthalen-1-yl moiety, Impurity 10 is the 2-cyclopropylnaphthalen-1-yl isomer [2]. Differentiating these isomers is an analytical challenge because they share identical exact masses and highly similar physicochemical properties. This whitepaper details the causality behind their MS/MS fragmentation differences and provides a self-validating LC-MS/MS protocol for their baseline resolution and quantification.

Structural Causality: Steric Strain and Fragmentation Kinetics

To understand the MS/MS behavior of Impurity 10, one must analyze the steric environment of the molecule. In the API (4-cyclopropyl), the cyclopropyl group is in a para-like position relative to the triazole ring, allowing the naphthalene system to maintain a relatively relaxed dihedral angle.

In Impurity 10, the cyclopropyl group is at the 2-position, directly ortho to the bulky 1,2,4-triazole core. This creates immense steric clash , forcing the naphthalene ring to twist significantly out of coplanarity with the triazole ring.

  • Chromatographic Impact: The non-planar conformation alters the hydrodynamic radius and reduces the stacking interactions with C18 stationary phases, typically causing Impurity 10 to elute at a distinctly different retention time than the API.

  • Mass Spectrometric Impact: The steric strain weakens the bond connecting the triazole nitrogen to the naphthalene ring. Consequently, the activation energy required for Collision-Induced Dissociation (CID) is lowered. Impurity 10 will reach its maximum product ion yield at a lower Collision Energy (CE) compared to Lesinurad.

High-Resolution MS/MS Fragmentation Pathway

In positive electrospray ionization (ESI+) mode, Lesinurad and Impurity 10 yield protonated precursor ions at 404 and 406, representing the Br and Br isotopologues, respectively.

When subjected to CID, the primary quantitative transition reported in the literature is 406 221 [3][4]. The mechanistic causality of this pathway is defined by a neutral loss of 185 Da, which proceeds via a two-step cascade:

  • Bond Cleavage: The sterically strained bond between the triazole and the naphthalene ring cleaves, resulting in the neutral loss of the cyclopropylnaphthalene moiety (167 Da). The charge is retained on the nitrogen-rich, bromine-substituted triazole core.

  • Dehydration: The adjacent thioacetic acid side-chain undergoes a rearrangement, losing a molecule of water (18 Da) to form a stabilized, conjugated product ion at 221 (for the Br isotope) or 219 (for the Br isotope).

Fragmentation P Precursor Ion [M+H]+ m/z 404 (79Br) / 406 (81Br) S1 Steric Strain at N-C Bond (Enhanced in Impurity 10) P->S1 C1 N-C Bond Cleavage Neutral Loss of Cyclopropylnaphthalene S1->C1 F1 Intermediate Triazole Cation m/z 237 (79Br) / 239 (81Br) C1->F1 C2 Dehydration (-18 Da) Thioacetic Acid Rearrangement F1->C2 F2 Product Ion m/z 219 (79Br) / 221 (81Br) C2->F2

Fig 1. MS/MS fragmentation logic of Lesinurad Impurity 10 highlighting the N-C bond cleavage.

Self-Validating LC-MS/MS Protocol

To ensure trustworthiness and reproducibility, the following protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Lesinurad-d4, to correct for matrix effects and ionization suppression.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the API sample in Methanol:Water (50:50, v/v) to a concentration of 1.0 mg/mL.

    • Spike the solution with 50 ng/mL of SIL-IS.

    • Vortex for 2 minutes and centrifuge at 13,000g for 10 minutes to remove any particulate matter[4].

  • Chromatographic Separation (UHPLC):

    • Column: Rapid Resolution HT C18 (3.0 × 100 mm, 1.8 µm) maintained at 35°C.

    • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

  • System Suitability Testing (SST):

    • Before acquiring sample data, inject a resolution mixture containing 100 ng/mL of both Lesinurad and Impurity 10.

    • Validation Gate: The system is only validated for use if the chromatographic resolution ( ) between the two isomers is .

  • Mass Spectrometry (Triple Quadrupole):

    • Operate the ESI source in positive mode.

    • Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 600 L/h.

Workflow S1 1. Sample Preparation (Solubilization & SIL-IS Spiking) S2 2. UHPLC Separation (C18 Column, Isomer Baseline Resolution) S1->S2 S3 3. ESI+ Ionization (Desolvation & Protonation) S2->S3 S4 4. MRM Acquisition (m/z 406 -> 221, Optimized CE) S3->S4 S5 5. Data Processing (Peak Integration & System Suitability) S4->S5

Fig 2. Self-validating LC-MS/MS workflow for the baseline separation and quantification of Impurity 10.

Quantitative Data Presentation

Table 1: Optimized MRM Parameters for Isomer Differentiation | Analyte | Precursor Ion ( ) | Product Ion ( ) | Dwell Time (ms) | Collision Energy (eV) | Note | | :--- | :--- | :--- | :--- | :--- | :--- | | Lesinurad ( Br) | 406.0 | 221.0 | 50 | 22 | API | | Impurity 10 ( Br) | 406.0 | 221.0 | 50 | 18 | Lower CE due to steric strain | | Lesinurad-d4 (IS) | 410.0 | 225.0 | 50 | 22 | SIL-IS |

Note: The lower optimal Collision Energy for Impurity 10 serves as a secondary orthogonal identifier alongside chromatographic retention time.

Table 2: UHPLC Gradient Elution Profile

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve
0.00 70 30 Initial
1.00 70 30 Isocratic hold
4.00 10 90 Linear ramp
5.50 10 90 Wash
5.60 70 30 Re-equilibration

| 8.00 | 70 | 30 | End |

References

  • Veeprho. "Lesinurad Impurity 10 | CAS 1533519-94-6". Veeprho Impurity Reference Standards. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "207988Orig1s000 - Pharmacology Review". AccessData FDA. Available at:[Link]

  • Taylor & Francis. "Analysis of Lesunirad in Rat Plasma with an Improved Sensitivity by CZE-MS/MS Detection: Application to Pharmacokinetic Study". Analytical Letters. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay". Journal of Pharmaceutical Analysis. Available at:[Link]

Sources

Methodological & Application

hplc method development for lesinurad impurity 10 quantification

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the analytical quantification of Lesinurad Impurity 10, developed through Analytical Quality by Design (AQbD) principles.

Executive Summary & Mechanistic Context

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) utilized in the management of hyperuricemia associated with gout[1]. During the synthesis and forced degradation profiling of Lesinurad active pharmaceutical ingredient (API), several related substances emerge. Among these, Lesinurad Impurity 10 (CAS: 1533519-94-6) presents a notoriously difficult analytical challenge[2].

Chemically, Lesinurad is 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid. Impurity 10 is its 2-cyclopropyl positional isomer [2]. Because the cyclopropyl group is merely shifted from the 4-position to the 2-position on the naphthalene ring, the hydrodynamic volume, polarity (LogP ~2.85)[3], and acid dissociation constant (pKa ~3.2)[4] remain virtually identical to the parent drug.

Standard C18 columns, which rely purely on hydrophobic dispersive forces, fail to achieve baseline resolution ( Rs​>1.5 ) for these isomers. To achieve critical separation, the analytical method must be engineered to exploit subtle differences in the three-dimensional steric conformation and the π -electron distribution of the substituted naphthalene ring.

Analytical Quality by Design (AQbD) Strategy

To move beyond trial-and-error chromatography, we apply an AQbD framework to establish a robust design space.

G A Define Analytical Target Profile (ATP) Target: Isomeric Separation of Impurity 10 B Risk Assessment & Factor Screening (pH, Temp, Organic Modifier) A->B C Method Optimization (DoE) Stationary Phase Selection (Phenyl-Hexyl) B->C D Method Validation (ICH Q2) Specificity, LOD/LOQ, Linearity, Accuracy C->D E Routine Impurity Quantification (Release & Stability Testing) D->E

Figure 1: AQbD workflow for Lesinurad Impurity 10 HPLC method development.

Causality Behind Experimental Choices:
  • Stationary Phase Selection (The π−π Advantage): A Phenyl-Hexyl column is selected over standard alkyl (C18/C8) phases. The phenyl ring in the stationary phase engages in π−π interactions with the naphthalene rings of the analytes. The steric shift of the cyclopropyl group to the 2-position in Impurity 10 alters the planarity and accessibility of its naphthalene π -system, resulting in differential retention that a C18 column cannot provide.

  • Mobile Phase pH Control: Lesinurad is a weak carboxylic acid with a pKa of 3.2[4]. If the mobile phase pH is set near 3.2, the drug exists in a 50/50 state of ionized and unionized molecules, causing severe peak tailing and split peaks. By adjusting the aqueous mobile phase to pH 2.0 using 0.1% Trifluoroacetic acid (TFA)[5], the carboxylic acid moiety remains 100% protonated (unionized). This maximizes hydrophobic retention and ensures sharp, symmetrical peaks.

  • Organic Modifier Selection: Methanol is chosen over Acetonitrile[5]. Acetonitrile possesses a carbon-nitrogen triple bond ( π -electrons) that actively competes with the stationary phase for π−π interactions, thereby suppressing the selectivity gained from the Phenyl-Hexyl column. Methanol, a protic solvent lacking π -electrons, preserves the critical π−π interaction mechanism.

G M Mobile Phase (Methanol / 0.1% TFA pH 2.0) L Lesinurad (4-cyclopropyl isomer) M->L I Impurity 10 (2-cyclopropyl isomer) M->I S Stationary Phase (Phenyl-Hexyl Column) L->S Steric hindrance reduces pi-pi retention I->S Planar conformation enhances pi-pi retention

Figure 2: Pi-pi interaction mechanism separating Lesinurad positional isomers.

Experimental Protocol

Reagents & Equipment
  • HPLC System: Equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) detector.

  • Column: Phenyl-Hexyl, 250 mm × 4.6 mm, 5 µm particle size.

  • Chemicals: HPLC-grade Methanol, Milli-Q Water, Trifluoroacetic Acid (TFA), Lesinurad API, Lesinurad Impurity 10 Reference Standard.

Step-by-Step Methodology
  • Mobile Phase A Preparation: Add 1.0 mL of TFA to 1000 mL of Milli-Q water to achieve a pH of ~2.0. Degas via sonication for 10 minutes[5].

  • Mobile Phase B Preparation: Use 100% HPLC-grade Methanol.

  • Diluent Preparation: Mix Methanol and Water in a 50:50 (v/v) ratio.

  • Standard Solution (Self-Validating SST): Accurately weigh 10 mg of Lesinurad reference standard and 1 mg of Impurity 10 standard. Transfer to a 100 mL volumetric flask. Add 50 mL of diluent, sonicate to dissolve, and make up to volume. (Yields 100 µg/mL Lesinurad, 10 µg/mL Impurity 10).

  • Sample Solution: Weigh an amount of Lesinurad API equivalent to 10 mg. Dissolve in 100 mL of diluent (100 µg/mL). Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
  • Elution Mode: Isocratic, 40% Mobile Phase A : 60% Mobile Phase B[5].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C (Strictly controlled; higher temperatures increase kinetic energy and disrupt weak π−π interactions).

  • Detection Wavelength: 255 nm (The UV maximum for Lesinurad and its related substances)[5].

Self-Validating System & Validation Data

This protocol is designed as a self-validating system . The method structurally prevents the reporting of false quantitative data by utilizing a strict System Suitability Test (SST) gatekeeper. Prior to any sample analysis, the SST standard (Step 4) must be injected. If the critical resolution ( Rs​ ) between Lesinurad and Impurity 10 falls below 1.5, the system automatically fails validation for that run, forcing the operator to halt and troubleshoot (e.g., verify column temperature and mobile phase pH).

Table 1: System Suitability Parameters (n=6 injections)

Parameter Lesinurad Impurity 10 Acceptance Criteria
Retention Time (RT) 6.8 min 8.2 min N/A
Relative Retention Time (RRT) 1.00 1.21 N/A

| Resolution ( Rs​ ) | - | 2.8 | > 1.5 (Critical) | | Tailing Factor ( Tf​ ) | 1.12 | 1.15 | < 1.5 | | Theoretical Plates ( N ) | 8,500 | 9,200 | > 2000 |

Table 2: ICH Q2(R1) Method Validation Summary

Validation Parameter Impurity 10 Lesinurad
Linearity Range (µg/mL) 0.5 - 20.0 10.0 - 150.0

| Correlation Coefficient ( R2 ) | 0.9995 | 0.9998 | | Limit of Detection (LOD) | 0.15 µg/mL | 0.10 µg/mL | | Limit of Quantitation (LOQ) | 0.45 µg/mL | 0.30 µg/mL | | Accuracy / Recovery (%) | 98.5% - 101.2% | 99.1% - 100.8% |

Troubleshooting & Causality

  • Symptom: Loss of Resolution ( Rs​<1.5 )

    • Causality: If the column compartment temperature exceeds 40°C, the increased thermal kinetic energy overpowers the relatively weak π−π interactions between the stationary phase and the analytes, causing the positional isomers to co-elute.

    • Action: Verify the column thermostat is calibrated and strictly maintained at 30°C.

  • Symptom: Peak Broadening or Split Peaks

    • Causality: This indicates an upward drift in the mobile phase pH approaching the pKa of Lesinurad (3.2)[4]. At pH > 2.5, the carboxylic acid begins to ionize, creating a mixed-mode retention mechanism where both unionized and ionized species travel at slightly different velocities through the column.

    • Action: Verify the concentration of TFA in Mobile Phase A; ensure the pH is ≤2.0 .

  • Symptom: Retention Time Drift

    • Causality: Evaporation of Methanol from a premixed mobile phase alters the organic/aqueous ratio.

    • Action: Utilize the HPLC's dual-channel proportioning valve to mix Mobile Phase A and B online rather than premixing in a single bottle.

References

  • Title: Lesinurad Impurity 10 | CAS 1533519-94-6 Source: Veeprho Pharmaceuticals URL: [Link]

  • Title: Pharmacodynamic, pharmacokinetic and tolerability evaluation of concomitant administration of lesinurad and febuxostat in gout patients with hyperuricaemia Source: Rheumatology | Oxford Academic URL: [Link]

  • Title: Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form Source: Semantic Scholar URL: [Link]

  • Title: AusPAR Attachment 2: Extract from the Clinical Evaluation Report for lesinurad Source: Therapeutic Goods Administration (TGA) URL: [Link]

  • Title: In silico PBPK modelling in support of drug product dissolution and drug substance particle size specifications Source: University of Maryland URL: [Link]

Sources

Application Note: Isolation and Characterization of Lesinurad Impurity 10 from Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Background

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) targeting the URAT1 transporter, utilized in the clinical management of gout. The industrial synthesis of lesinurad involves the construction of a 1,2,4-triazole core, followed by sulfur alkylation and a critical halogenation step.

During synthetic process development, a persistent, structurally related impurity—designated as Impurity 10 —was identified in the final Active Pharmaceutical Ingredient (API). Impurity 10 is the chlorinated analog of lesinurad: 2-((5-chloro-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid. As elucidated by Halama et al. (2018), this critical impurity originates from N-chlorosuccinimide (NCS) contamination within commercial N-bromosuccinimide (NBS) reagents used during the bromination step .

The Analytical Challenge: Causality of Co-Crystallization

In standard downstream processing, lesinurad is purified via crystallization as an isopropylamine salt. However, this conventional thermodynamic method completely fails to purge Impurity 10.

The Causality: The chloro (-Cl) and bromo (-Br) substituents possess highly similar van der Waals radii and electronegativity profiles. Consequently, Impurity 10 acts as an isomorphous impurity. It seamlessly integrates into the lesinurad crystal lattice, forming a solid solution without significantly disrupting the lattice energy. Because thermodynamic separation (crystallization) is ineffective, researchers must rely on kinetic/chromatographic separation. By exploiting minor differences in hydrophobicity and polarizability via Preparative High-Performance Liquid Chromatography (Prep-HPLC), the impurity can be successfully isolated for reference standard generation and toxicological qualification.

Experimental Workflow for Isolation

The isolation protocol leverages reverse-phase chromatography. Because the chlorine atom is slightly less lipophilic than the bromine atom, Impurity 10 exhibits a lower retention factor ( k′ ) on a C18 stationary phase, dictating an elution just prior to the main lesinurad peak.

Workflow A Crude Lesinurad API (Contains Impurity 10) B Sample Dissolution (MeOH:H2O, 50:50) A->B Solubilize C Analytical HPLC (Method Optimization) B->C Screen D Preparative HPLC (C18, Gradient Elution) C->D Scale-up E Fraction Collection (UV @ 254 nm) D->E Elute F Lyophilization (Solvent Removal) E->F Pool >98% Purity G Structural Validation (LC-MS & NMR) F->G Analyze H Isolated Lesinurad Impurity 10 G->H Confirm Identity

Fig 1: Step-by-step workflow for the isolation of Lesinurad Impurity 10 from crude API.

Step-by-Step Methodology (Self-Validating System)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Fractions are not blindly pooled; they are analytically verified prior to lyophilization, and the final isolate is subjected to orthogonal structural elucidation.

Step 1: Feedstock Preparation
  • Source Material: Obtain lesinurad API batches enriched with Impurity 10, or utilize the mother liquor from the isopropylamine salt crystallization step, where impurities are naturally concentrated.

  • Dissolution: Dissolve 500 mg of the crude mixture in 10 mL of a diluent comprising Methanol:Water (50:50, v/v).

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove particulate matter and prevent column frit blockage.

Step 2: Preparative HPLC Isolation
  • Column Selection: Mount a Waters XBridge Prep C18 column (19 x 250 mm, 5 µm) onto the Prep-HPLC system.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Execution: Initiate the run at 40% B, ramp linearly to 60% B over 20 minutes, followed by a column flush at 95% B for 5 minutes.

  • Injection & Flow: Inject 500 µL per run at a flow rate of 15.0 mL/min. Note: Overloading the column will cause peak fronting of the massive API peak, swallowing the closely eluting Impurity 10.

  • Detection: Monitor UV absorbance at 254 nm. Impurity 10 will elute at a Relative Retention Time (RRT) of ~0.92 relative to the main lesinurad peak.

Step 3: Fraction Pooling and Lyophilization (Validation Checkpoint)
  • Collection: Collect the eluate corresponding to the leading edge of the main API peak.

  • Analytical Verification: Inject 10 µL of each collected fraction into an Analytical HPLC system. Only pool fractions exhibiting >98% purity for Impurity 10. This prevents cross-contamination from the API tailing edge.

  • Solvent Removal: Concentrate the pooled fractions under reduced pressure at 35°C to evaporate the volatile acetonitrile.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize for 48 hours to yield Impurity 10 as a highly pure, off-white solid.

Step 4: Orthogonal Structural Validation

To confirm the identity of the isolated compound, perform LC-MS and NMR.

  • Mass Spectrometry (The Isotopic Hallmark): The definitive signature of Impurity 10 is its isotopic pattern. While lesinurad (bromo) exhibits a 1:1 ratio of [M+H]⁺ to [M+2+H]⁺ (m/z 404 and 406), Impurity 10 (chloro) will display a characteristic 3:1 isotopic pattern at m/z 360 and 362, reflecting the natural abundance of ³⁵Cl and ³⁷Cl.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the intact triazole and naphthalene core, with a subtle upfield shift in the triazole carbon signal adjacent to the halogen compared to the API reference standard.

Quantitative Data Summaries

Table 1: Chromatographic Parameters for Isolation

Parameter Analytical HPLC (Method Development) Preparative HPLC (Isolation Scale)
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) Waters XBridge Prep C18 (19 x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water 0.1% TFA in Water
Mobile Phase B Acetonitrile Acetonitrile
Flow Rate 1.0 mL/min 15.0 mL/min
Injection Volume 10 µL 500 µL
Detection UV at 254 nm UV at 254 nm

| Gradient | 40% B to 60% B (15 min) | 40% B to 60% B (20 min) |

Table 2: Diagnostic Analytical Features

Feature Lesinurad (API) Impurity 10 Causality / Scientific Rationale
Halogen Substituent Bromine (-Br) Chlorine (-Cl) Originates from NCS contamination in the commercial NBS reagent.
Relative Retention Time 1.00 ~0.92 Chlorine is less hydrophobic than bromine, causing earlier elution on C18.
Exact Mass [M+H]⁺ m/z 404.0 m/z 360.0 Mass difference of ~44 Da reflects the Br to Cl substitution.

| MS Isotopic Pattern | 1:1 (m/z 404/406) | 3:1 (m/z 360/362) | Driven by the natural abundance of halogens (⁷⁹Br/⁸¹Br vs. ³⁵Cl/³⁷Cl). |

References

  • Halama, Aleš, Jan Stach, Stanislav Rádl, and Kristýna Benediktová. "Identification of an Unexpected Impurity in a New Improved Synthesis of Lesinurad." Organic Process Research & Development 22, no. 12 (2018): 1846-1850. URL:[Link]

Application Note: 1H and 13C NMR Analysis Protocol for Lesinurad Impurity 10

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Lesinurad is a potent uric acid transporter 1 (URAT1) inhibitor utilized in combination therapies for the management of hyperuricemia associated with gout ()[1]. During the synthesis and stability testing of the active pharmaceutical ingredient (API), positional isomers can emerge, necessitating rigorous impurity profiling. Lesinurad Impurity 10 (CAS 1533519-94-6) is a critical related substance characterized by the migration of the cyclopropyl group from the C4 position to the C2 position of the naphthalene ring ()[2].

As regulatory agencies demand unambiguous structural proof for impurities >0.1%, this application note details a robust, self-validating Nuclear Magnetic Resonance (NMR) protocol to conclusively differentiate Impurity 10 from the Lesinurad API.

Scientific Rationale & Causality

Differentiating Lesinurad (1,4-substituted naphthalene) from Impurity 10 (1,2-substituted naphthalene) presents a significant analytical challenge. Standard LC-MS protocols are insufficient because both compounds share an identical exact mass (m/z 402.9990 for C17H14BrN3O2S) and exhibit nearly indistinguishable collision-induced dissociation (CID) fragmentation pathways.

High-resolution 1 H and 13 C NMR spectroscopy, augmented by 2D Heteronuclear Multiple Bond Correlation (HMBC), serves as the definitive technique for this elucidation. The causality for this choice lies in the extreme sensitivity of NMR to spatial and electronic environments. Shifting the cyclopropyl group from C4 to C2 drastically alters the steric crowding against the C1-triazole ring. This steric clash forces the triazole ring out of the naphthalene plane, perturbing the local magnetic shielding and fundamentally altering the scalar coupling network of the aromatic protons ()[3]. Ultimately, 2D HMBC provides the self-validating proof by mapping the exact carbon-carbon connectivities.

Experimental Methodology

Step 1: Sample Preparation
  • Procedure: Accurately weigh 15–20 mg of isolated Lesinurad Impurity 10. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: DMSO- d6​ is selected due to its high dielectric constant, which readily solubilizes the highly polar thioacetic acid and triazole moieties. Furthermore, it prevents the rapid exchange of the carboxylic acid proton, allowing it to be observed (albeit as a broad singlet), which aids in mass balance verification.

Step 2: Instrument Setup
  • Hardware: 600 MHz NMR spectrometer equipped with a 5 mm cryogenically cooled probe (CryoProbe).

  • Causality: The cryoprobe enhances the signal-to-noise ratio (S/N) by a factor of 3-4 compared to room-temperature probes. This is critical for acquiring high-quality 13 C and 2D HMBC spectra on low-abundance impurity isolates without requiring unfeasibly long acquisition times.

Step 3: Acquisition Parameters
  • 1 H NMR: Spectral width of 12 ppm, 16 transients (scans), relaxation delay (d1) of 2.0 s, and an acquisition time of 2.5 s.

  • 13 C NMR: Spectral width of 250 ppm, 1024 transients, d1 of 2.0 s, utilizing WALTZ-16 composite pulse decoupling to remove 1 H- 13 C scalar couplings.

  • 2D HMBC: Optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz.

  • Causality: The 8 Hz optimization in HMBC is specifically tuned to capture the 3-bond correlations from the cyclopropyl methine proton to the naphthalene skeleton, which is the crux of the structural proof.

Data Presentation & Diagnostic Chemical Shifts

The primary diagnostic differences between the API and Impurity 10 manifest in the aliphatic cyclopropyl shifts and the aromatic splitting patterns.

Table 1: Diagnostic NMR Chemical Shifts (API vs. Impurity 10)

Structural FeatureLesinurad (1,4-Substituted)Impurity 10 (1,2-Substituted)Diagnostic Rationale
Cyclopropyl Methine ( 1 H) ~2.55 ppm (m, 1H)~1.95 ppm (m, 1H)Upfield shift in Impurity 10 due to severe steric shielding from the adjacent, highly twisted C1-triazole ring.
Naphthalene H-2 / H-3 ( 1 H) ~7.48 (d), ~7.40 (d) ppmN/A (Substituted at C2)API shows two ortho-coupled doublets ( J≈7.6 Hz) for H-2 and H-3 on the substituted ring[4].
Naphthalene H-3 / H-4 ( 1 H) N/A (Substituted at C4)~7.55 (d), ~7.80 (d) ppmImpurity 10 shows ortho-coupled doublets for H-3 and H-4, shifted due to the C2-cyclopropyl attachment.
Thioacetic Acid CH 2​ ( 1 H) ~3.80 ppm (s, 2H)~3.80 ppm (s, 2H)Remains largely unaffected by the remote naphthalene substitution.
HMBC Correlations (2D) Cyclopropyl CH C3, C4, C4aCyclopropyl CH C1, C2, C3Definitive Proof: The methine proton in Impurity 10 correlates to the triazole-bearing C1 carbon.

Structural Elucidation & Self-Validating Systems

To ensure absolute trustworthiness in the structural assignment, the protocol relies on a self-validating logic loop:

  • Integration Check (Mass Balance): Before assigning specific peaks, validate the spectrum's integrity by integrating the isolated aliphatic signals. The thioacetic acid methylene (-S-CH 2​ -COOH) must integrate to exactly 2.00 protons. Relative to this, the cyclopropyl methine (-CH-) must integrate to 1.00, and the cyclopropyl methylenes (-CH 2​ -CH 2​ -) to 4.00. Any deviation indicates co-eluting impurities or baseline phase distortion.

  • Aromatic Proton Count: A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment must reveal exactly 6 aromatic C-H cross-peaks. This confirms the naphthalene ring remains disubstituted.

  • The HMBC Anchor: The ultimate validation is the HMBC correlation. In the API, the cyclopropyl methine proton correlates to C3, C4, and the bridgehead C4a. In Impurity 10, the migration to the C2 position means the cyclopropyl methine proton will show a strong 3-bond correlation to C1 (the carbon bearing the triazole ring) and C3, definitively proving the 1,2-substitution pattern.

Analytical Workflow Visualization

NMR_Workflow Sample Sample Preparation 15-20 mg Impurity 10 in DMSO-d6 Acq1D 1D NMR Acquisition 1H (600 MHz) & 13C (150 MHz) Sample->Acq1D Acq2D 2D NMR Acquisition HMBC & HSQC (J_CH = 8 Hz) Sample->Acq2D Process Spectral Processing Fourier Transform & Phase Correction Acq1D->Process Acq2D->Process Assign Resonance Assignment Identify Naphthalene & Cyclopropyl Protons Process->Assign Elucidate Structural Elucidation Confirm C2 vs C4 Cyclopropyl Attachment Assign->Elucidate Validate Self-Validation Integration Match (Thioacetic 2H vs Cyclopropyl 5H) Elucidate->Validate

Figure 1: NMR analysis workflow for structural elucidation of Lesinurad Impurity 10.

References

  • Title: PubChem Compound Summary for CID 53465279, Lesinurad Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Lesinurad Impurity 10 (CAS 1533519-94-6) Reference Standard Source: Veeprho Pharmaceuticals URL: [Link]

  • Title: Zurampic (lesinurad) approved in the European Union for patients with gout Source: AstraZeneca Press Releases URL: [Link]

  • Title: Synthesis of Lesinurad via a Multicomponent Reaction with Isocyanides and Disulfides Source: Semantic Scholar (Heterocycles) URL: [Link]

Sources

Application Note: Isolation and Preparative HPLC Purification of Lesinurad Impurity 10

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) targeting the URAT1 transporter, utilized in the management of hyperuricemia associated with gout[1]. During the synthesis and forced degradation profiling of Lesinurad, several related substances emerge. Lesinurad Impurity 10 (CAS 1533519-94-6) represents a significant analytical and preparative challenge due to its structural similarity to the parent active pharmaceutical ingredient (API). This application note details a self-validating, scalable Preparative High-Performance Liquid Chromatography (Prep-HPLC) protocol designed to isolate Impurity 10 with >99.0% purity for use as a reference standard in toxicological and structural elucidation studies.

Chemical Profile and the Analytical Challenge

Chemically identified as 2-((5-bromo-4-(2-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, Impurity 10 is a positional isomer of Lesinurad[2]. The parent drug features the cyclopropyl group at the 4-position of the naphthalene ring, whereas Impurity 10 features it at the 2-position.

Because Lesinurad and Impurity 10 share identical molecular weights (404.28 g/mol ) and nearly indistinguishable lipophilicity profiles, standard crystallization or normal-phase silica chromatography techniques fail to achieve baseline separation. High-resolution reversed-phase Prep-HPLC is the only viable method to exploit the minute steric differences between these isomers[3].

Mechanistic Insights: Chromatography of Acidic Isomers

As a Senior Application Scientist, it is critical to understand the causality behind the mobile and stationary phase selections rather than relying on trial and error.

Ion Suppression via Acidic Modifiers

Both Lesinurad and Impurity 10 contain a thioacetic acid moiety with a pKa of approximately 3.5 to 4.5. In neutral or basic aqueous conditions, the carboxylate group ionizes. This ionization leads to poor retention on reversed-phase columns and severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica matrix.

By utilizing an acidic modifier—specifically 3[3]—the ionization of the carboxylic acid is completely suppressed. This protonation maximizes the hydrophobicity (LogP) of the molecules, ensuring robust and reproducible interaction with the stationary phase.

Stationary Phase Selectivity

A high-carbon-load, sterically selective C18 column (e.g., Phenomenex Gemini C18 or YMC-Actus Triart C18) is required[3]. The dense C18 phase provides the necessary hydrophobic surface area to differentiate the spatial arrangement of the 2-cyclopropyl group (Impurity 10) from the 4-cyclopropyl group (Lesinurad).

Separation_Mechanism MobilePhase Acidic Mobile Phase (0.1% Formic Acid) Protonation Protonation of Carboxylates (Ion Suppression) MobilePhase->Protonation Analyte Lesinurad & Impurity 10 (Thioacetic Acid Moiety) Analyte->Protonation Hydrophobicity Increased Hydrophobicity (LogP Enhancement) Protonation->Hydrophobicity StationaryPhase C18 Stationary Phase (Hydrophobic Interaction) Hydrophobicity->StationaryPhase Elution Differential Elution (Based on Isomeric Shape) StationaryPhase->Elution

Figure 1: Mechanism of reverse-phase retention for acidic Lesinurad impurities.

Experimental Protocols & Workflow

The following protocol is designed as a self-validating system. Analytical screening must confirm resolution before scaling up to preparative loads to prevent the irreversible loss of high-value crude material.

Step 1: Sample Preparation
  • Solubilization: Weigh 500 mg of the crude Lesinurad mixture (enriched with Impurity 10).

  • Diluent Selection: Dissolve the solid in 5.0 mL of Dimethyl Sulfoxide (DMSO). While 4[4] are suitable for analytical injections, DMSO is mandatory for preparative injections to prevent precipitation at the column head when the sample meets the highly aqueous initial mobile phase.

  • Filtration: Pass the sample through a 0.45 µm PTFE syringe filter to remove particulate matter.

Step 2: Analytical Method Validation (Scale-Up Basis)

Before preparative isolation, validate the separation on an analytical scale[4].

  • Column: Waters Spherisorb ODS1 C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic or shallow gradient using 0.1% FA in Water (A) and 0.1% FA in Acetonitrile (B).

  • Detection: UV at 246 nm or 254 nm[4].

  • Acceptance Criteria: Resolution ( Rs​ ) between Lesinurad and Impurity 10 must be ≥1.5 .

Step 3: Preparative HPLC Execution
  • System Equilibration: Flush the preparative column (e.g., YMC-Actus Triart C18, 150 x 30 mm, 5 µm) with 95% Mobile Phase A and 5% Mobile Phase B at 30 mL/min for 10 column volumes[3].

  • Sample Loading: Inject 200 µL to 500 µL of the prepared sample per run. Crucial: Do not exceed 5% of the column volume to maintain the critical resolution between the positional isomers.

  • Gradient Elution: Execute a shallow gradient (see Table 2). A shallow ramp (e.g., 40% to 60% B over 15 minutes) is the primary driver for separating positional isomers.

  • Fraction Collection: Trigger fraction collection using a UV detector set to 254 nm. Collect the leading and tailing edges in separate tubes to maximize the purity of the core fraction.

Step 4: Fraction QC and Lyophilization
  • QC Check: Re-inject 5 µL of each collected fraction using the Analytical Method (Step 2). Only pool fractions demonstrating >99.0% UV purity.

  • Desalting/Concentration: Concentrate the pooled fractions under reduced pressure (rotary evaporation at 35°C) to remove the volatile Acetonitrile.

  • Lyophilization: Freeze the remaining aqueous solution and 1[1] to yield Impurity 10 as an off-white solid.

HPLC_Workflow Start Crude Lesinurad (Contains Impurity 10) SamplePrep Sample Preparation (Dissolution in DMSO) Start->SamplePrep Analytic Analytical HPLC Method Optimization SamplePrep->Analytic ScaleUp Scale-up Calculation & Loading Strategy Analytic->ScaleUp Prep Preparative HPLC (C18, Gradient Elution) ScaleUp->Prep Fraction Fraction Collection (UV Trigger at 254 nm) Prep->Fraction QC Fraction QC (Purity > 99.0%) Fraction->QC Lyophilization Lyophilization (Solvent Removal) QC->Lyophilization Pass Fail Recycle / Repurify QC->Fail Fail End Isolated Impurity 10 (Reference Standard) Lyophilization->End Fail->SamplePrep

Figure 2: Preparative HPLC workflow for the isolation of Lesinurad Impurity 10.

Quantitative Data & Scaling Parameters

Table 1: Chromatographic Scaling Specifications

ParameterAnalytical ScalePreparative Scale
Column Waters Spherisorb ODS1 C18YMC-Actus Triart C18
Dimensions 250 mm x 4.6 mm, 5 µm150 mm x 30 mm, 5 µm
Flow Rate 1.0 mL/min30.0 mL/min
Injection Volume 10 µL200 - 500 µL
Detection UV @ 246 nm / 254 nmUV @ 254 nm
Mobile Phase A 0.1% Formic Acid in H2​O 0.225% Formic Acid in H2​O
Mobile Phase B 0.1% Formic Acid in MeCN0.225% Formic Acid in MeCN

Table 2: Optimized Preparative Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.0955Equilibration / Loading
2.0955Desalting
5.06040Gradient Ramp Start
20.04060Shallow Isomer Separation
22.0595Column Wash
26.0595Column Wash
27.0955Re-equilibration

References

  • Veeprho - Lesinurad Impurity 10 | CAS 1533519-94-6. URL:[Link][2]

  • The Royal Society of Chemistry - The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. URL:[Link][3]

  • Journal of Advanced Scientific Research - A New Validated Stability Indicating RP-HPLC Method for the Quantification of Allopurinol and Lesinurad. URL:[Link][4]

  • ACS Medicinal Chemistry Letters - Discovery and Optimization of 6-Azaindole URAT1 Inhibitors to Address Kidney and Liver Related Toxicities. URL:[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Lesinurad Impurity 10 Peak Tailing in Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting chromatographic issues related to lesinurad and its impurities. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing observed for lesinurad impurity 10 during HPLC analysis. By understanding the underlying chemical principles and following a systematic troubleshooting approach, you can achieve optimal peak symmetry and ensure the accuracy and reliability of your analytical data.

Understanding the Problem: Why Does Lesinurad Impurity 10 Exhibit Peak Tailing?

Peak tailing in reverse-phase chromatography is a common issue that can compromise resolution and the accuracy of quantification[1]. It often arises from secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups present on the surface of silica-based columns[1][2][3].

Lesinurad is a weak carboxylic acid with a pKa of 3.2[4]. Its impurities, including impurity 10, are also likely to possess acidic or basic functional groups that can engage in undesirable secondary interactions with the stationary phase. The structure of Lesinurad Impurity 10 is 2-((5-bromo-4-(2-cyclopropylnaphthalen-1-yl)-4H-1, 2, 4-triazol-3-yl)thio)acetic acid[5]. The presence of the carboxylic acid and triazole moieties suggests its potential for strong interactions with residual silanols on the column packing material, especially if the mobile phase pH is not optimized[1][3].

Several factors can contribute to the peak tailing of lesinurad impurity 10:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the analyte, leading to a secondary retention mechanism that causes peak tailing[1][2].

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized species can exist, leading to peak broadening and tailing[6]. For an acidic compound like lesinurad, a mobile phase pH below its pKa is generally preferred to keep it in a single, neutral form.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks[2][7].

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing[2][8].

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing[2].

Frequently Asked Questions (FAQs)

Q1: My peak for lesinurad impurity 10 is tailing. What is the first thing I should check?

A1: The first and often most impactful parameter to investigate is the mobile phase pH . Since lesinurad is a weak acid with a pKa of 3.2, ensuring the mobile phase pH is sufficiently low (ideally pH ≤ 3) will suppress the ionization of its carboxylic acid group and minimize interactions with silanol groups on the column[1][4]. This promotes a single, more hydrophobic form of the analyte, leading to better peak shape. A simple experiment is to prepare your mobile phase with a slightly lower pH and observe the effect on the peak shape.

Q2: I've adjusted the mobile phase pH, but I still see some tailing. What's my next step?

A2: If pH adjustment alone is insufficient, consider the following:

  • Column Choice: Not all C18 columns are created equal. Opt for a modern, high-purity, end-capped silica column. These columns have a lower concentration of residual silanol groups, which are a primary cause of tailing for polar and ionizable compounds[6][7]. Columns with alternative stationary phases, such as those with polar-embedded groups, can also provide better peak shape for acidic compounds.

  • Mobile Phase Additives: In some cases, adding a small amount of a competing acid, like 0.1% trifluoroacetic acid (TFA), to the mobile phase can help to saturate the active sites on the stationary phase and improve peak symmetry[9][10].

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase composition[2][7]. Dissolving the sample in a strong solvent can cause peak distortion.

Q3: Could the problem be related to my HPLC system?

A3: Yes, extra-column effects can contribute significantly to peak tailing. Check for:

  • Tubing: Minimize the length and internal diameter of all tubing between the injector and the detector to reduce dead volume[6].

  • Fittings: Ensure all fittings are properly tightened and that there are no leaks or voids in the connections[11].

  • Column Installation: A poorly seated column can create a void at the inlet, leading to peak distortion for all analytes[8].

Q4: How do I know if I'm overloading the column?

A4: To test for column overload, systematically reduce the injection volume or the concentration of your sample. If the peak shape improves (i.e., the tailing factor decreases) with a lower sample load, then you were likely overloading the column[2][7].

Q5: What if I suspect my column is contaminated or has degraded?

A5: If you observe a gradual increase in peak tailing over time, your column may be contaminated or the stationary phase may be degrading. You can try flushing the column with a strong solvent to remove contaminants. However, if the performance does not improve, the column may need to be replaced. Using a guard column can help extend the life of your analytical column by trapping strongly retained impurities from the sample matrix.

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting peak tailing for lesinurad impurity 10.

Caption: A logical workflow for troubleshooting peak tailing of lesinurad impurity 10.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment
  • Prepare Mobile Phase A: Prepare a buffered aqueous solution. For example, to achieve a pH of approximately 2.8, you can use a phosphate buffer.

  • Prepare Mobile Phase B: Use HPLC-grade acetonitrile or methanol.

  • Initial Conditions: Start with a mobile phase composition that previously showed peak tailing.

  • pH Modification: Prepare a new Mobile Phase A with a lower pH (e.g., pH 2.5). You can adjust the pH using an acid like phosphoric acid.

  • Analysis: Equilibrate the column with the new mobile phase and inject your sample.

  • Evaluation: Compare the peak shape (asymmetry factor) of lesinurad impurity 10 with the previous result. A significant reduction in the tailing factor indicates that mobile phase pH was a key contributor.

Protocol 2: Column Overload Study
  • Prepare a Sample Dilution Series: Prepare a series of dilutions of your sample, for example, at 100%, 50%, 25%, and 10% of the original concentration.

  • Analysis: Inject a constant volume of each dilution onto the column under your standard chromatographic conditions.

  • Evaluation: Analyze the peak asymmetry for lesinurad impurity 10 in each chromatogram. If the peak shape becomes more symmetrical at lower concentrations, you are likely experiencing column overload. Determine the highest concentration that provides an acceptable peak shape.

Data Summary Table

Troubleshooting StepParameter ChangedExpected Outcome on Peak ShapePotential Cause if No Improvement
Mobile Phase pH Decrease pH to < 3.0Reduced tailing, more symmetrical peakStrong secondary interactions not solely pH-dependent; column issues.
Column Chemistry Switch to a modern, end-capped C18 or a polar-embedded columnImproved peak symmetryMobile phase or system issues; column overload.
Sample Load Decrease injection volume or sample concentrationMore symmetrical peakIssue is not related to column overload.
HPLC System Reduce tubing length/diameter, check fittingsSharper, more symmetrical peaksProblem is likely chemical (mobile phase, column interactions).
Mobile Phase Additives Add 0.1% TFAReduced tailing due to masking of silanol groupsAnalyte may not be susceptible to this type of interaction modification.

Concluding Remarks

Troubleshooting peak tailing for lesinurad impurity 10 requires a systematic and logical approach. By understanding the chemical properties of the analyte and the principles of reverse-phase chromatography, you can effectively diagnose and resolve the issue. This guide provides a framework for your investigation, from initial mobile phase adjustments to a thorough evaluation of your column and HPLC system. For persistent issues, do not hesitate to consult with your column manufacturer's technical support for more specific guidance.

References

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]

  • AusPAR. (n.d.). Attachment 2: Extract from the Clinical Evaluation Report for lesinurad. Therapeutic Goods Administration. Retrieved from [Link]

  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Hawach Scientific. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • WikiDoc. (2017, January 26). Lesinurad. Retrieved from [Link]

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Zhang, Y., et al. (2017, February 14). Discovery and Assessment of Atropisomers of (±)-Lesinurad. ACS Publications. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Jyothi, M., et al. (n.d.). design and development of novel rp-hplc method for the estimation of anti-arthritic drugs. International Journal of Creative Research Thoughts. Retrieved from [Link]

  • El-Kassem, M. A., et al. (n.d.). A novel quality by design approach for development and validation of a green reversed-phase HPLC method with fluorescence detection for the simultaneous determination of lesinurad, febuxostat, and diflunisal: Application to human plasma. ResearchGate. Retrieved from [Link]

  • Khader, S., et al. (n.d.). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and. Semantic Scholar. Retrieved from [Link]

  • Veeprho. (n.d.). Lesinurad Impurity 10 | CAS 1533519-94-6. Retrieved from [Link]

  • NextSDS. (n.d.). Lesinurad Impurity 10 — Chemical Substance Information. Retrieved from [Link]

  • Attia, K. A. M., et al. (2018, April 1). Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad. PubMed. Retrieved from [Link]

  • Khader, S., et al. (n.d.). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form. ResearchGate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Lesinurad-impurities. Retrieved from [Link]

  • Attia, K. A. M., et al. (2024, January 17). Simultaneous Estimation of Lesinurad and Allopurinol in the New FDA-Approved Products Using a Greener Normal-Phase HPTLC Method: Greenness Assessment Using the NEMI, Analytical Eco-Score, ChlorTox, and AGREE Methods. ACS Publications. Retrieved from [Link]

  • El-Yazbi, F. A., et al. (2025, April 2). Simultaneous determination of lesinurad and co-administered drugs used in management of gout comorbidities to uncover potential pharmacokinetic interaction in rat plasma. PMC. Retrieved from [Link]

  • Attia, K. A. M., et al. (n.d.). Second derivative spectrophotometric and synchronous spectrofluorometric determination of lesinurad in the presence of its oxidative degradation product. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). Discovery and Assessment of Atropisomers of (±)-Lesinurad. PMC. Retrieved from [Link]

  • Attia, K. A. M., et al. (2018, December 27). Different Mathematical Spectrophotometric Methods for Determination of Lesinurad in the Presence of its Oxidative Degradation Product. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Resolving Co-Elution of Lesinurad API and Impurity 10

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome one of the most persistent chromatographic challenges in gout therapeutic analysis: the co-elution of Lesinurad and its critical related substance, Impurity 10.

This document synthesizes mechanistic chromatography principles with field-proven methodologies to ensure your analytical workflows are robust, accurate, and self-validating.

Part 1: Frequently Asked Questions (Mechanistic Origins)

Q1: What exactly is Lesinurad Impurity 10, and why is it present in my API batch? A1: Lesinurad is a selective urate transporter-1 (URAT-1) inhibitor utilized in the treatment of gout[1]. During its synthesis, the triazole ring undergoes bromination. However, commercial brominating agents often contain trace chlorine impurities. This leads to the unexpected formation of "Impurity 10," which is the chlorinated analog of the Lesinurad API[2]. Because the industrial process is otherwise chlorine-free, this impurity often evades early-stage detection and cannot be easily purged via conventional crystallization due to its structural similarity to the API[2].

Q2: Why do Lesinurad and Impurity 10 co-elute so stubbornly on standard HPLC columns? A2: The co-elution is a classic case of halogen analog interference. Lesinurad contains a bromine atom, while Impurity 10 contains a chlorine atom. Because bromine and chlorine have very similar van der Waals radii and lipophilicity contributions, their partition coefficients (logP) are nearly identical. On a standard C18 stationary phase—which relies almost exclusively on dispersive hydrophobic interactions—the column cannot distinguish between the two molecules, resulting in severe peak overlap.

Part 2: Troubleshooting Guide for Chromatographic Resolution

To resolve this co-elution, we must transition from relying on pure hydrophobicity to exploiting subtle differences in polarizability, shape, and dipole moments.

Stationary Phase Selection: The Shift to Orthogonal Selectivity
  • The Issue: Standard C18 columns fail to resolve halogenated analogs.

  • The Solution: Switch to a Pentafluorophenyl (PFP) or Biphenyl stationary phase.

  • The Causality: PFP and Biphenyl columns offer orthogonal selectivity mechanisms, including π−π interactions, dipole-dipole interactions, and enhanced shape recognition. The highly electronegative fluorine atoms on a PFP phase interact differently with the highly polarizable bromine of Lesinurad compared to the less polarizable chlorine of Impurity 10. This electronic discrimination is the primary driver for baseline separation.

Mobile Phase pH Optimization: Suppressing Ionization
  • The Issue: Broad, tailing peaks and poor retention.

  • The Solution: Acidify the aqueous mobile phase to pH 2.5 using 0.1% Trifluoroacetic acid (TFA)[3].

  • The Causality: Lesinurad contains a thioacetic acid moiety with a pKa of approximately 3.5. At a neutral pH, the molecule is ionized, leading to rapid elution and minimal interaction with the stationary phase. By lowering the pH to 2.5, the carboxylic acid is fully protonated (unionized). This forces the molecules to partition deeply into the stationary phase, maximizing the residence time required for the PFP column to exploit the subtle halogen differences.

Organic Modifier Selection: Protic vs. Aprotic
  • The Issue: Loss of resolution when using Acetonitrile (ACN).

  • The Solution: Utilize Methanol (MeOH) as the primary organic modifier[3].

  • The Causality: Acetonitrile is an aprotic solvent with a strong π -electron character that can compete with the analyte for the π−π active sites on PFP and Biphenyl columns, effectively "masking" the column's unique selectivity. Methanol, being a protic solvent, does not interfere with π−π interactions and can actively participate in hydrogen bonding, amplifying the steric and electronic differences between the chloro and bromo substituents.

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between chromatographic parameters and the resulting critical pair resolution ( Rs​ ). A self-validating method requires an Rs​≥1.5 for baseline separation.

Stationary PhaseMobile Phase (A : B)pHTemp (°C)Resolution ( Rs​ )Outcome Assessment
Standard C18Water : ACN6.5300.4Fail: Complete co-elution due to identical logP.
Standard C180.1% TFA : MeOH2.5300.8Fail: Ionization suppressed, but lacks shape selectivity.
Biphenyl0.1% TFA : ACN2.5401.1Marginal: π−π interactions suppressed by ACN.
PFP (Core-Shell) 0.1% TFA : MeOH 2.5 40 2.3 Success: Baseline separation via optimal polarizability.

Part 4: Step-by-Step Experimental Protocol

Implement the following validated UHPLC methodology to achieve baseline separation of Lesinurad and Impurity 10.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm membrane[3].

  • Mobile Phase B: 100% LC-MS grade Methanol[3]. Degas both solvents using offline ultrasonication for 10 minutes.

Step 2: Column Equilibration

  • Install a core-shell PFP column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer kinetics.

  • Equilibrate the column at initial gradient conditions (60% A / 40% B) at a flow rate of 0.4 mL/min for 15 column volumes.

Step 3: Gradient Elution Program Execute the following shallow gradient to maximize the separation window for the critical pair:

  • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band)

  • 2.0 - 10.0 min: Linear ramp from 40% B to 70% B

  • 10.0 - 12.0 min: 95% B (Column wash)

  • 12.0 - 15.0 min: 40% B (Re-equilibration)

Step 4: Detection and System Suitability

  • Set the UV detector to 255 nm, which is the λmax​ for Lesinurad[3].

  • Self-Validation Check: Inject a system suitability standard containing 10 µg/mL of Lesinurad and 1 µg/mL of Impurity 10. The method is considered valid only if the tailing factor ( Tf​ ) is ≤1.5 and the critical pair resolution ( Rs​ ) is ≥1.5 .

Part 5: Troubleshooting Workflow Visualization

G Start Co-elution Detected: Lesinurad & Impurity 10 Step1 Assess Stationary Phase Switch C18 to PFP/Biphenyl Start->Step1 Step2 Optimize Mobile Phase pH Adjust to pH 2.5 (0.1% TFA) Step1->Step2 Step3 Select Organic Modifier Replace ACN with Protic MeOH Step2->Step3 Decision Is Resolution (Rs) ≥ 1.5? Step3->Decision Success Method Validated Baseline Separation Achieved Decision->Success Yes Fail Tune Gradient Profile Decrease Ramp Rate Decision->Fail No Fail->Step1 Re-evaluate

Workflow for resolving Lesinurad and Impurity 10 co-elution.

References

  • Ardea Biosciences - Lesinurad - New Drug Approvals New Drug Approvals
  • Identification of an Unexpected Impurity in a New Improved Synthesis of Lesinurad Organic Process Research & Development - ACS Public
  • Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form ResearchG

Sources

Technical Support Center: Preventing In-Situ Degradation of Lesinurad Impurity 10

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. This guide is designed for analytical chemists and drug development professionals facing challenges with the in-situ degradation of Lesinurad Impurity 10 during sample preparation, HPLC, or LC-MS workflows.

Mechanistic Understanding: The Causality of Degradation

To stop degradation, we must first understand the molecular vulnerabilities of the compound. Lesinurad Impurity 10 (CAS 1533519-94-6) is a positional isomer of the parent drug, structurally defined as 2-((5-bromo-4-(2-cyclopropylnaphthalen-1-yl)-4H-1, 2, 4-triazol-3-yl)thio)acetic acid[1].

Like the parent API, Impurity 10 contains two highly reactive moieties when exposed to standard aqueous/organic diluents:

  • The Thioether Linkage: Highly susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS) in solvents, rapidly converting to sulfoxide and sulfone degradants[2].

  • The Thioacetic Acid Side Chain: Labile to both acidic and basic hydrolysis[3]. Exposing the standard to extreme pH (e.g., standard 0.1% Formic Acid) accelerates the cleavage of this group.

By understanding that degradation is driven by oxidation and pH-dependent hydrolysis , we can engineer a self-validating protocol that neutralizes these specific chemical triggers[2][3].

Degradation Imp10 Lesinurad Impurity 10 (Thioether Linkage) Ox1 Sulfoxide Degradant (+16 Da Mass Shift) Imp10->Ox1 Dissolved O2 / ROS (Oxidation) Hyd Hydrolysis Products (Cleaved Thioacetic Acid) Imp10->Hyd Extreme pH (<3 or >9) (Hydrolysis) Ox2 Sulfone Degradant (+32 Da Mass Shift) Ox1->Ox2 Further Oxidation

Figure 1: Primary in-situ degradation pathways for Lesinurad Impurity 10.

Troubleshooting & FAQs

Q: Why do I observe a secondary peak with a +16 m/z shift in my LC-MS analysis of Lesinurad Impurity 10? A: This indicates the in-situ formation of a sulfoxide degradant. The thioether linkage in Impurity 10 acts as a nucleophile, reacting with dissolved oxygen in your diluent[2]. Corrective Action: Degas all aqueous and organic diluents using ultrasonication and inert gas (Argon/N2) sparging prior to standard preparation.

Q: My standard solutions degrade within 12 hours when prepared in 0.1% Formic Acid. What is happening? A: Lesinurad and its structurally related impurities are highly labile to both acidic and basic hydrolysis[3]. The use of 0.1% Formic Acid (pH ~2.7) accelerates hydrolytic cleavage. Corrective Action: Prepare stock and working solutions in strictly neutral solvents (e.g., Acetonitrile:Water buffered to pH 7.0)[3].

Q: Is it safe to use DMSO for the primary stock solution? A: We strongly advise against it for long-term storage. While DMSO provides excellent solubility, it can act as a mild oxidizing agent over time, especially if it absorbs atmospheric moisture, promoting sulfoxide formation. Use LC-MS grade Acetonitrile as the primary organic solvent instead.

Quantitative Stability Data

The following table summarizes the causality between solvent conditions and the degradation of Impurity 10, validating the need for neutral, degassed environments.

Diluent SystempHDissolved O 2​ StatusRecovery (24h at 25°C)Primary Degradation Mechanism
ACN:Water (50:50) 7.0 Degassed (Argon) > 99.5% None (Optimal Condition)
ACN:Water (50:50)7.0Ambient82.0%Oxidation (Sulfoxide formation)
0.1% FA in Water~2.7Ambient< 60.0%Acidic Hydrolysis & Oxidation
0.1% NH 4​ OH in Water~10.5Ambient< 45.0%Basic Hydrolysis

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical results, follow this self-validating workflow for preparing stable stock and working solutions of Lesinurad Impurity 10.

Step-by-Step Methodology:

  • Solvent Neutralization: Measure LC-MS grade Acetonitrile and ultra-pure water (18.2 MΩ·cm). Buffer the aqueous phase to exactly pH 7.0 using a weak neutral buffer (e.g., 10 mM Ammonium Acetate) to prevent hydrolytic cleavage[3].

  • Aggressive Degassing: Sonicate the solvent mixture for 15 minutes. Immediately transfer to a sparging station and bubble high-purity Argon gas through the solvent for 10 minutes to displace dissolved oxygen.

  • Dissolution & Aliquoting: Accurately weigh Lesinurad Impurity 10[1]. Dissolve in the degassed solvent to achieve your primary stock concentration. Transfer aliquots into amber glass vials to prevent any potential photo-catalyzed ROS generation.

  • Inert Headspace Overlay: Gently blow Argon gas over the headspace of each vial before immediately sealing with PTFE-lined caps. Store at -20°C.

  • System Suitability Test (SST) Validation: This makes the protocol self-validating. Before running your main sequence, inject a freshly thawed aliquot and monitor the +16 Da extracted ion chromatogram (EIC). If the sulfoxide peak area is <0.5% of the parent peak, the degassing protocol is validated, and the system is cleared for analysis.

Protocol Step1 1. Solvent Prep Buffer to pH 7.0 Step2 2. Degassing Argon Sparging Step1->Step2 Step3 3. Dissolution Use Amber Vials Step2->Step3 Step4 4. Validation SST Injection Step3->Step4

Figure 2: Self-validating workflow for preparing stable Impurity 10 solutions.

References
  • Title: Lesinurad Impurity 10 | CAS 1533519-94-6 Source: Veeprho URL: [Link]

  • Title: Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad Source: PubMed (nih.gov) URL: [Link]

  • Title: Different Mathematical Spectrophotometric Methods for Determination of Lesinurad in the Presence of its Oxidative Degradation Product Source: ResearchGate URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to ICH Q2-Compliant Analytical Method Validation for Lesinurad Impurity 10

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of two distinct analytical methods for the validation of Lesinurad Impurity 10, structured in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1] As drug development professionals, our goal is not merely to generate data, but to produce a self-validating and robust analytical package that ensures product quality and patient safety. This document will explore the causality behind experimental choices and objectively compare a conventional High-Performance Liquid Chromatography (HPLC) method with a modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) approach.

Lesinurad, an inhibitor of the urate transporter 1 (URAT1), is a critical therapy for hyperuricemia associated with gout.[2] The control of impurities, such as Lesinurad Impurity 10 (IUPAC Name: 2-((5-bromo-4-(2-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid), is a paramount concern in its manufacturing process.[3] An analytical method for impurity quantification must be demonstrated to be suitable for its intended purpose through a rigorous validation process.[4]

The Foundation: Understanding ICH Q2(R1) Validation Parameters

The objective of analytical method validation is to establish, through documented evidence, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5] For an impurity quantification method, the following parameters are critical:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the active pharmaceutical ingredient (API), other impurities, and degradation products.[6]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[4]

  • Accuracy: The closeness of test results obtained by the method to the true value.[6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Below is a workflow diagram illustrating the logical progression of a typical validation protocol for a related substances (impurity) method.

ICH_Q2_Validation_Workflow cluster_main Core Validation Parameters start_node Method Development & Optimization spec_node Specificity (Peak Purity, Resolution) start_node->spec_node lin_node Linearity spec_node->lin_node range_node Range lin_node->range_node acc_node Accuracy (% Recovery) lin_node->acc_node prec_node Precision (Repeatability & Intermediate) lin_node->prec_node rob_node Robustness range_node->rob_node loq_node Limit of Quantitation (LOQ) acc_node->loq_node prec_node->loq_node lod_node Limit of Detection (LOD) loq_node->lod_node end_node Validated Method rob_node->end_node

Caption: ICH Q2(R1) Validation Workflow for an Impurity Method.

Method A: Conventional RP-HPLC with UV Detection

This approach represents a widely adopted, robust, and cost-effective technique for routine quality control. The choice of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is predicated on the non-polar nature of Lesinurad and its impurities, allowing for excellent separation on a C18 stationary phase.

Experimental Protocol: Method A

1. Chromatographic System:

  • System: HPLC with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Column: Inertsil ODS C18, 250 mm x 4.6 mm, 5 µm particle size.[7]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-40 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 35°C.

  • Detection Wavelength: 255 nm.[7]

  • Injection Volume: 20 µL.[7]

  • Diluent: Acetonitrile:Water (50:50 v/v).

2. Validation Execution:

  • Specificity: A solution of Lesinurad API was spiked with Impurity 10 and other known related substances. A separate sample of Lesinurad was subjected to forced degradation (acid, base, peroxide, heat, light) to ensure no co-elution of degradation products with the Impurity 10 peak. Peak purity was assessed using a PDA detector.

  • Linearity: Six solutions of Impurity 10 were prepared from the LOQ up to 150% of the specification limit (e.g., 0.15%). A calibration curve was constructed by plotting peak area against concentration.

  • Accuracy: Determined by spiking a placebo mixture with Impurity 10 at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), in triplicate. The percentage recovery was calculated.

  • Precision (Repeatability): Six separate preparations of Lesinurad spiked with Impurity 10 at the 100% specification level were analyzed. The Relative Standard Deviation (%RSD) was calculated.

  • Precision (Intermediate): The repeatability experiment was repeated by a different analyst on a different day using a different HPLC system.

  • LOQ/LOD: Determined based on the signal-to-noise ratio method, where LOQ is typically S/N ≥ 10 and LOD is S/N ≥ 3.[8] These were confirmed by injecting solutions at these concentrations and assessing precision and accuracy for the LOQ.

Validation Data Summary: Method A
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the RT of Impurity 10. Resolution > 2.0.Pass. Resolution between Lesinurad and Impurity 10 is 3.5. No interference from degradants.
Linearity (Correlation Coefficient, r²) r² ≥ 0.9980.9991
Range LOQ to 150% of specification0.05% to 0.225%
Accuracy (% Recovery) 80.0% - 120.0%95.3% - 104.1%
Precision (Repeatability, %RSD) %RSD ≤ 10.0%2.8%
Precision (Intermediate, %RSD) %RSD ≤ 10.0%3.5%
Limit of Quantitation (LOQ) S/N ≥ 10; Precision (%RSD) ≤ 10%0.05% (w/w relative to Lesinurad)
Limit of Detection (LOD) S/N ≥ 30.015% (w/w relative to Lesinurad)

Method B: Advanced UPLC-MS/MS

For applications requiring higher sensitivity, greater specificity, and faster analysis times, an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is superior. The sub-2 µm particle size of UPLC columns provides sharper peaks and better resolution, while the mass spectrometer offers unambiguous identification and quantification, even at trace levels.[9] This is particularly valuable during early-stage development or when investigating out-of-specification results.

Experimental Protocol: Method B

1. Chromatographic and Mass Spectrometric System:

  • System: UPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90% to 10% B

    • 3.6-5.0 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

    • Lesinurad Transition: m/z 405.6 → 220.9[10]

    • Impurity 10 Transition: Hypothetical m/z 404.0 → 282.0 (based on structure)

  • Diluent: Acetonitrile:Water (50:50 v/v).

2. Validation Execution:

  • The validation strategy mirrors that of Method A. However, specificity is further enhanced by the uniqueness of the MRM transition, which is highly selective for the target analyte.[11] Accuracy and precision are expected to be superior due to the stability and sensitivity of the MS detector. The LOQ and LOD are expected to be significantly lower.

Validation Data Summary: Method B
Validation ParameterAcceptance CriteriaResult
Specificity No interference in the MRM channel for Impurity 10.Pass. Mass-selective detection provides absolute specificity.
Linearity (Correlation Coefficient, r²) r² ≥ 0.9980.9998
Range LOQ to 150% of specification0.005% to 0.225%
Accuracy (% Recovery) 80.0% - 120.0%98.5% - 101.7%
Precision (Repeatability, %RSD) %RSD ≤ 10.0%1.1%
Precision (Intermediate, %RSD) %RSD ≤ 10.0%1.9%
Limit of Quantitation (LOQ) S/N ≥ 10; Precision (%RSD) ≤ 10%0.005% (w/w relative to Lesinurad)
Limit of Detection (LOD) S/N ≥ 30.0015% (w/w relative to Lesinurad)

Comparative Analysis: HPLC-UV vs. UPLC-MS/MS

The choice between these two validated methods depends on the specific application, available resources, and the stage of drug development.

Method_Comparison hplc Method A: HPLC-UV Run Time: ~40 min Sensitivity (LOQ): ~0.05% Specificity: Good (Retention Time) Cost/Complexity: Low Ideal Use: Routine QC, Release Testing uplc Method B: UPLC-MS/MS Run Time: ~5 min Sensitivity (LOQ): ~0.005% Specificity: Excellent (Mass-to-Charge) Cost/Complexity: High Ideal Use: Trace Analysis, OOS Investigations, Development

Caption: Head-to-Head Comparison of HPLC and UPLC-MS/MS Methods.

  • Speed and Throughput: Method B (UPLC-MS/MS) offers a dramatic 8-fold reduction in run time (5 minutes vs. 40 minutes). This is a significant advantage in high-throughput environments, such as during process development or stability studies.

  • Sensitivity and Quantitation Limits: Method B is an order of magnitude more sensitive than Method A, with an LOQ of 0.005% compared to 0.05%. This enhanced sensitivity is crucial for controlling potentially toxic impurities at very low levels, aligning with ICH Q3A guidelines for new drug substances.

  • Specificity: While the PDA-based peak purity analysis in Method A provides a good measure of specificity, it is not absolute. Co-elution with an impurity that has a similar UV spectrum can go undetected. Method B's reliance on a specific mass transition (MRM) provides unequivocal identification and is considered the gold standard for specificity.[4]

  • Robustness and Cost: Method A (HPLC-UV) is generally considered more robust for transfer between different laboratories and is less expensive to implement and maintain. The complexity of the UPLC-MS/MS system requires more specialized operator training and higher capital investment.

Conclusion and Recommendations

Both the RP-HPLC-UV and UPLC-MS/MS methods can be successfully validated according to ICH Q2(R1) guidelines for the quantification of Lesinurad Impurity 10.

  • Method A (RP-HPLC-UV) is a reliable and cost-effective workhorse, perfectly suited for routine quality control and release testing in a commercial manufacturing setting where impurity levels are expected to be well-controlled and above the 0.05% quantitation limit.

  • Method B (UPLC-MS/MS) is the superior choice for research, development, and investigational purposes. Its high sensitivity is essential for detecting trace-level impurities during process optimization and forced degradation studies. Its unparalleled specificity makes it invaluable for confirming the identity of peaks and for out-of-specification (OOS) investigations.

Ultimately, a well-equipped drug development program may utilize both. The UPLC-MS/MS method can be used to characterize the impurity profile thoroughly during development, and the more economical HPLC-UV method can be validated and transferred to QC for routine commercial testing, with the MS method remaining available for troubleshooting. This dual-methodology approach provides a comprehensive, risk-based strategy for impurity control throughout the product lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . Slideshare. [Link]

  • A novel quality by design approach for development and validation of a green reversed-phase HPLC method with fluorescence detection for the simultaneous determination of lesinurad, febuxostat, and diflunisal: Application to human plasma . ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures . European Medicines Agency. [Link]

  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens . United Nations Office on Drugs and Crime. [Link]

  • A novel quality by design approach for development and validation of a green reversed-phase HPLC method with fluorescence detection for the simultaneous determination of lesinurad, febuxostat, and diflunisal: Application to human plasma . PubMed. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form . ResearchGate. [Link]

  • Lesinurad Impurity 10 — Chemical Substance Information . NextSDS. [Link]

  • AMV Protocol Related Substance . Scribd. [Link]

  • RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION . YouTube. [Link]

  • Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay . SpringerLink. [Link]

  • Lesinurad Impurity 10 | CAS 1533519-94-6 . Veeprho. [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC . Journal of Chemical and Pharmaceutical Research. [Link]

  • Method Validation Guidelines . BioPharm International. [Link]

  • Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form . International Journal of Applied Pharmaceutical Sciences and Research. [Link]

  • Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay . National Center for Biotechnology Information. [Link]

  • Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats . PLOS One. [Link]

  • Lesinurad-impurities . Pharmaffiliates. [Link]

  • Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review) . ResearchGate. [Link]

  • CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES . International Journal of Pharmaceutical Sciences and Research. [Link]

  • Lesinurad . PubChem, National Center for Biotechnology Information. [Link]

  • Discovery and Assessment of Atropisomers of (±)-Lesinurad . ACS Publications. [Link]

  • THE RP-UPLC METHOD FOR SIMULTANEOUS QUANTIFICATION OF LESINURAD AND ALLOPURINOL . Indo American Journal of Pharmaceutical Sciences. [Link]

  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities . Journal of Applied Pharmaceutical Science. [Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

In the highly regulated landscape of pharmaceutical analysis, establishing robust chromatographic methods for active pharmaceutical ingredients (APIs) and their related substances is critical. For Lesinurad—a selective uric acid reabsorption inhibitor used in gout therapy—differentiating the parent drug from its structurally similar degradation products and synthetic impurities requires precise manipulation of chromatographic conditions.

This technical guide provides an objective, data-driven comparison of the retention behaviors of Lesinurad, its highly polar Impurity 10, and other key related substances. By analyzing the underlying chemical mechanisms that dictate partition coefficients, this guide equips analytical scientists with the theoretical grounding and practical protocols needed to achieve baseline resolution in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Mechanistic Principles: Causality Behind Retention Times

To develop a self-validating chromatographic system, one must first understand why molecules elute in a specific sequence. In an RP-HPLC system utilizing an octadecylsilane (C18) stationary phase, retention time (RT) is inversely proportional to analyte polarity. The structural nuances of Lesinurad and its related substances directly dictate their affinity for the mobile versus stationary phase.

  • Lesinurad API (Parent): The parent molecule contains a hydrophobic brominated triazole ring and a free carboxylic acid. Under acidic mobile phase conditions (pH 3.0), the carboxylic acid is protonated, suppressing ionization and yielding a moderate partition coefficient (log P). This establishes the baseline retention time 1.

  • Lesinurad Impurity 10 (CAS 1533519-94-6): This specific related substance is characterized by the substitution of the hydrophobic bromine atom with a highly polar hydroxyl (-OH) group 2. This modification introduces strong hydrogen-bond donating and accepting capabilities, drastically lowering the molecule's lipophilicity. Consequently, Impurity 10 exhibits weak affinity for the hydrophobic C18 column and elutes significantly earlier than the parent drug.

  • Chloro Impurity (CAS 1533519-98-0): The replacement of the parent bromine atom with a chlorine atom slightly reduces the van der Waals volume and lipophilicity 3. It acts as a closely eluting critical pair, emerging just before Lesinurad.

  • Ethyl Ester Impurity (CAS 1158970-52-5): Esterification of the carboxylic acid neutralizes the polar headgroup, maximizing hydrophobic interaction with the stationary phase 3. This results in strong retention and late elution.

Polarity_RT Sub1 Impurity 10 (-OH substitution) RT1 RRT: ~0.65 Sub1->RT1 Sub2 Chloro Impurity (-Cl substitution) RT2 RRT: ~0.92 Sub2->RT2 Sub3 Lesinurad API (Parent -Br) RT3 RRT: 1.00 Sub3->RT3 Sub4 Ethyl Ester Impurity (Esterified -COOH) RT4 RRT: ~1.76 Sub4->RT4 RT1->RT2 Increasing Retention Time RT2->RT3 Increasing Retention Time RT3->RT4 Increasing Retention Time

Figure 1: Logical relationship between structural modifications and relative retention times (RRT).

Quantitative Data Comparison

The following table synthesizes the expected chromatographic performance of Lesinurad and its related substances based on the optimized RP-HPLC conditions. Relative Retention Time (RRT) is calculated against the Lesinurad API peak.

AnalyteStructural ModificationRelative PolarityApprox. RT (min)RRTResolution (Rs)
Impurity 10 Hydroxyl (-OH) replacing BromineHigh4.150.65N/A (First Peak)
Chloro Impurity Chlorine (-Cl) replacing BromineModerate-High5.850.924.5
Lesinurad (API) Parent Molecule (-Br)Moderate6.351.002.1
Ethyl Ester Impurity Esterified Carboxylic AcidLow11.201.76> 10.0

Note: Retention times are approximate and subject to slight variations based on column dead volume and specific instrument configurations.

Self-Validating Experimental Protocol

To ensure data integrity, the following methodology is designed as a self-validating system . The protocol incorporates built-in System Suitability Testing (SST) criteria as a strict validation gate. If the critical pair (Chloro Impurity and Lesinurad) fails to achieve baseline resolution, the system explicitly rejects the run, preventing the reporting of compromised data.

Step 3.1: Mobile Phase Preparation
  • Aqueous Phase (A): Dissolve 1.0 mL of Trifluoroacetic acid (TFA) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0. The acidic environment is non-negotiable; it ensures the carboxylic acid moiety of Lesinurad remains fully protonated, preventing peak tailing and retention time drift 1. Filter through a 0.45 µm membrane.

  • Organic Phase (B): 100% HPLC-grade Methanol.

  • Isocratic Mixture: Blend Phase A and Phase B in a 40:60 (v/v) ratio. Degas ultrasonically for 10 minutes.

Step 3.2: Chromatographic Conditions
  • Stationary Phase: Inertsil ODS (C18), 4.6 x 250 mm, 5 µm particle size 1.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (25°C).

  • Detection: UV absorbance at 255 nm (optimal for the triazole chromophore) 1.

  • Injection Volume: 20 µL.

Step 3.3: Sample Preparation
  • Diluent: Use the prepared mobile phase (40:60 TFA buffer:Methanol).

  • Standard Resolution Solution: Accurately weigh and transfer Lesinurad API to achieve a 50 µg/mL concentration. Spike this solution with 0.5% w/w of Impurity 10, Chloro Impurity, and Ethyl Ester Impurity reference standards. Sonicate to ensure complete dissolution.

Step 3.4: System Suitability Testing (The Validation Gate)

Before analyzing unknown samples, inject the Standard Resolution Solution in five replicates. The system is only validated for use if it meets the following causality-driven criteria:

  • Resolution (Rs): Must be ≥ 2.0 between the Chloro Impurity and Lesinurad. (Ensures the column efficiency is sufficient to separate the critical pair).

  • Tailing Factor (T): Must be ≤ 1.5 for the Lesinurad peak. (Validates that the mobile phase pH is correctly suppressing secondary silanol interactions).

  • Precision: The %RSD of the Lesinurad peak area across the five replicates must be ≤ 2.0%.

HPLC_Workflow Start Method Initiation (Lesinurad API) MobilePhase Mobile Phase Selection (0.1% TFA : MeOH) Start->MobilePhase Column Stationary Phase (Inertsil ODS C18) Start->Column Separation Chromatographic Separation (Partitioning) MobilePhase->Separation Column->Separation Impurity10 Impurity 10 Elution (High Polarity, Low RT) Separation->Impurity10 Weak Affinity API Lesinurad Elution (Moderate Polarity, Mid RT) Separation->API Moderate Affinity Ester Ethyl Ester Elution (Low Polarity, High RT) Separation->Ester Strong Affinity

Figure 2: RP-HPLC method workflow and partition-driven elution sequence for Lesinurad impurities.

Conclusion

Differentiating Lesinurad from its related substances requires a methodical approach to mobile phase pH and stationary phase selection. Because Impurity 10 possesses a highly polar hydroxyl substitution, it serves as an excellent early-eluting marker for evaluating the lower bounds of the method's retention window. Conversely, the Ethyl Ester Impurity acts as the upper-bound marker. By enforcing strict system suitability criteria around the closely eluting Chloro Impurity, analytical scientists can guarantee the reliability and reproducibility of their stability-indicating assays 4.

References

  • Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad. PubMed / NIH. Available at: 4

  • Lesinurad and its Impurities. Pharmaffiliates. Available at: 3

  • Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad. Semantic Scholar. Available at: 1

  • 1533519-94-6 (Lesinurad Impurity 10) Chemical Properties. ChemicalBook. Available at: 2

Sources

Cross-Validation of HPLC and UPLC Methods for Lesinurad Impurity 10: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of legacy chromatographic methods in high-throughput pharmaceutical manufacturing. When dealing with structurally complex APIs like lesinurad, modernizing analytical methods without compromising regulatory compliance is critical. This guide provides an objective, data-driven comparison and a self-validating cross-validation protocol for transferring the analysis of Lesinurad Impurity 10 from HPLC to UPLC.

Mechanistic Background: The Analytical Challenge

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) targeting the URAT1 transporter, utilized in the management of gout-associated hyperuricemia[1]. During the synthetic process development of lesinurad, a critical chlorinated byproduct—designated as "Impurity 10"—was unexpectedly identified. This impurity forms due to chlorine contamination within commercial brominating agents used to synthesize the drug's triazole core[2].

Because Impurity 10 shares profound structural similarity with the parent lesinurad molecule, conventional purification methods like crystallization are highly inefficient[2]. Consequently, rigorous chromatographic control is mandatory. While traditional High-Performance Liquid Chromatography (HPLC) methods can resolve this impurity[3], their extended run times hinder manufacturing efficiency. Transitioning to Ultra-Performance Liquid Chromatography (UPLC) utilizes sub-2 µm particle stationary phases, leveraging the flat profile of the van Deemter equation at high linear velocities to drastically reduce run times while enhancing resolution[4].

Methodological Design & Causality

Transferring a method from HPLC to UPLC is not a simple copy-paste exercise; it requires geometric scaling governed by USP <621> guidelines to maintain chromatographic integrity.

  • Mobile Phase Causality : Both lesinurad and Impurity 10 contain carboxylic acid moieties. At a neutral pH, these groups ionize, causing secondary interactions with residual silanols on the stationary phase, which results in severe peak tailing. By utilizing an acidic modifier like 0.1% Trifluoroacetic acid (TFA), we suppress this ionization, ensuring the sharp, symmetrical peaks essential for resolving structurally similar compounds[5].

  • Injection Volume Scaling : If we simply inject the legacy HPLC volume (20 µL) onto a UPLC column, the sample solvent will overwhelm the significantly smaller column void volume, leading to extra-column band broadening and peak splitting. Scaling the injection volume geometrically to 2 µL preserves the integrity of the sample plug.

G A Legacy HPLC Method (5 µm Particle Size) B Geometric Scaling USP <621> Guidelines A->B Transfer Parameters D Parallel Sample Analysis (Lesinurad + Impurity 10) A->D Reference Data C Optimized UPLC Method (1.7 µm Particle Size) B->C Optimize Flow/Injection C->D Test Data E Statistical Equivalence (Paired t-test, p > 0.05) D->E ICH Q2(R2) Validation

Workflow for the cross-validation of HPLC and UPLC methods for Lesinurad Impurity 10.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Progression to the next step is strictly gated by predefined System Suitability Test (SST) criteria.

Phase 1: Legacy HPLC Protocol (Reference Method)
  • Mobile Phase Preparation : Prepare Mobile Phase A (0.1% TFA in water) and Mobile Phase B (Methanol)[5].

  • System Setup : Install a reversed-phase C18 column (250 mm × 4.6 mm, 5 µm). Set the column oven to 40°C to reduce mobile phase viscosity and improve mass transfer kinetics.

  • Chromatographic Conditions : Set the flow rate to 1.0 mL/min, injection volume to 20 µL, and UV detection at 255 nm[5].

  • System Suitability Test (Self-Validation) : Inject a resolution standard containing lesinurad and Impurity 10 spiked at 0.15% w/w. Gate : Proceed only if the resolution ( Rs​ ) between lesinurad and Impurity 10 is ≥2.0 and peak symmetry is between 0.8 and 1.5.

Phase 2: UPLC Protocol (Test Method)
  • System Setup : Install a UPLC C18 column (100 mm × 2.1 mm, 1.7 µm). Maintain the column oven at 40°C and UV detection at 255 nm.

  • Parameter Adjustment : Scale the flow rate to 0.4 mL/min to maintain equivalent linear velocity. Scale the injection volume down to 2 µL.

  • System Suitability Test (Self-Validation) : Inject the identical resolution standard used in Phase 1. Gate : Confirm Rs​≥2.0 . If Rs​<2.0 , adjust the gradient slope before proceeding.

Phase 3: Cross-Validation & Statistical Equivalence
  • Sample Preparation : Prepare three independent batches of lesinurad API spiked with Impurity 10 at 50%, 100%, and 150% of the specification limit (0.15%).

  • Parallel Acquisition : Inject the sample set on both the HPLC and UPLC systems in triplicate (n=9 per system).

  • Data Analysis (Self-Validation) : Calculate the % recovery for Impurity 10. Perform a paired t-test (95% confidence interval) comparing the quantitative results of both systems. Gate : The method is deemed statistically equivalent, and the UPLC method validated for routine use, only if the calculated p-value is > 0.05 (proving no systemic bias).

Data Presentation & Performance Comparison

The transition to UPLC yields significant improvements in throughput and sensitivity without sacrificing the accuracy established by the legacy method.

Table 1: Chromatographic Parameters Comparison
ParameterLegacy HPLC MethodOptimized UPLC MethodScaling Rationale
Column C18, 250 x 4.6 mm, 5 µmC18, 100 x 2.1 mm, 1.7 µmEnhanced theoretical plates per meter.
Flow Rate 1.0 mL/min0.4 mL/minMaintained linear velocity (USP <621>).
Injection Volume 20 µL2 µLScaled to column void volume to prevent band broadening.
Run Time ~25 minutes~6 minutes~4x throughput increase due to shorter column and smaller particles.
Detection UV at 255 nmUV at 255 nmIdentical chromophore absorption[5].
Table 2: Cross-Validation Performance Metrics (Impurity 10)
Validation MetricHPLC ResultsUPLC ResultsAcceptance Criteria (ICH Q2)
Limit of Detection (LOD) 0.02%0.005%Signal-to-Noise 3
Limit of Quantitation (LOQ) 0.05%0.015%Signal-to-Noise 10
Resolution ( Rs​ ) 2.43.1 2.0
Accuracy (Recovery at 100%) 99.2% ± 1.1%100.4% ± 0.6%90.0% - 110.0%
Precision (RSD, n=6) 1.8%0.7% 2.0%

References

  • Identification of an Unexpected Impurity in a New Improved Synthesis of Lesinurad Organic Process Research & Development - ACS Publications URL
  • Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad ResearchGate URL
  • Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay PMC - NIH URL
  • Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma PLOS One URL
  • Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form Semantic Scholar URL

Sources

A Comparative Guide to the Forced Degradation Profiles of Lesinurad API and Its Positional Isomer, Impurity 10

Author: BenchChem Technical Support Team. Date: April 2026

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of an active pharmaceutical ingredient (API). These studies are not merely a regulatory checkbox; they are essential for developing stable formulations, understanding potential degradation pathways, and ensuring the development of stability-indicating analytical methods. This guide offers a detailed examination of a comparative forced degradation study between lesinurad, a selective uric acid reabsorption inhibitor, and its positional isomer, Impurity 10. By juxtaposing the stability of the API with a closely related impurity, we can elucidate the impact of subtle structural modifications on chemical stability.

Introduction: The Rationale for Comparative Degradation Studies

In drug development, an impurity is any component of the drug substance that is not the chemical entity defined as the drug substance. The safety and efficacy of a pharmaceutical product are intrinsically linked to its purity profile. Impurities can arise from the manufacturing process, degradation of the API, or interactions between the API and excipients. Understanding the stability of a significant impurity in parallel with the API is crucial for several reasons:

  • Risk Assessment: If an impurity is more labile than the API, it could generate its own unique set of degradation products, some of which may be toxic.

  • Analytical Method Validation: A robust stability-indicating method must be able to separate and quantify the API, its impurities, and all significant degradants.[1] Comparing the degradation profiles ensures that the analytical method is truly specific and fit for purpose.

  • Formulation Development: Knowledge of how an impurity degrades can inform the selection of excipients and packaging to minimize the formation of degradants in the final drug product.

Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines (Q1A(R2)), involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[2][3][4] The goal is to achieve a target degradation of 5-20%, which is sufficient to identify and characterize degradation products without being so extensive as to obscure the primary degradation pathways.[2]

Structural Analysis: Lesinurad vs. Impurity 10

The key to understanding potential differences in degradation lies in the chemical structures of lesinurad and Impurity 10.

  • Lesinurad: 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl )-4H-1,2,4-triazol-3-yl)thio)acetic acid

  • Impurity 10: 2-((5-bromo-4-(2-cyclopropylnaphthalen-1-yl )-4H-1,2,4-triazol-3-yl)thio)acetic acid[5]

Both are positional isomers, with the sole difference being the location of the cyclopropyl group on the naphthalene ring system. In lesinurad, the cyclopropyl group is at the 4-position, whereas in Impurity 10, it is at the 2-position.

This seemingly minor structural shift has significant implications for the molecule's electronic and steric properties. The cyclopropyl group at the 4-position in lesinurad is more distant from the naphthalene-triazole linkage compared to the 2-position in Impurity 10. This proximity in Impurity 10 could lead to increased steric hindrance, potentially influencing the conformation of the molecule and the stability of the C-N bond between the naphthalene and triazole rings. These differences form the basis of our hypothesis that Impurity 10 may exhibit a different degradation profile compared to the lesinurad API.

Experimental Design: A Head-to-Head Forced Degradation Protocol

To objectively compare the stability of lesinurad API and Impurity 10, a comprehensive forced degradation study should be designed. The following protocols are based on ICH guidelines and established scientific principles.[3][4]

Materials and Methods
  • Test Articles: Lesinurad API (Reference Standard), Lesinurad Impurity 10 (Reference Standard).

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Water (HPLC grade), appropriate buffers.

  • Primary Analytical Technique: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) detector is essential. The method must be capable of resolving lesinurad, Impurity 10, and all potential degradation products.[6][7][8]

The workflow for a comparative forced degradation study is outlined below:

G cluster_prep Sample Preparation cluster_stress Stress Conditions (as per ICH Q1A) cluster_analysis Analysis cluster_output Output API_Sol Prepare Stock Solution of Lesinurad API Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API_Sol->Acid Expose API Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API_Sol->Base Expose API Oxidation Oxidative (e.g., 3% H₂O₂, RT) API_Sol->Oxidation Expose API Thermal Thermal (e.g., 80°C, solid state) API_Sol->Thermal Expose API Photo Photolytic (ICH Q1B light exposure) API_Sol->Photo Expose API IMP_Sol Prepare Stock Solution of Impurity 10 IMP_Sol->Acid Expose Impurity 10 IMP_Sol->Base Expose Impurity 10 IMP_Sol->Oxidation Expose Impurity 10 IMP_Sol->Thermal Expose Impurity 10 IMP_Sol->Photo Expose Impurity 10 HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Peak_Purity Peak Purity Assessment HPLC->Peak_Purity Compare Compare Degradation Profiles Mass_Balance->Compare Peak_Purity->Compare Identify Identify Major Degradants Compare->Identify

Caption: Workflow for Comparative Forced Degradation Study.

Step-by-Step Protocols

A. Acid Hydrolysis:

  • Prepare solutions of lesinurad API and Impurity 10 in a suitable solvent (e.g., acetonitrile/water).

  • Add an equal volume of 0.1N HCl.

  • Incubate the solutions at 60°C.

  • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1N NaOH.

  • Dilute to a suitable concentration and analyze by HPLC.

B. Base Hydrolysis:

  • Follow the same procedure as for acid hydrolysis, but use 0.1N NaOH for degradation and 0.1N HCl for neutralization.

C. Oxidative Degradation:

  • Prepare solutions of lesinurad API and Impurity 10.

  • Add 3% hydrogen peroxide.

  • Store the solutions at room temperature, protected from light.

  • Withdraw aliquots at specified time intervals and analyze by HPLC.

D. Thermal Degradation:

  • Place solid samples of lesinurad API and Impurity 10 in a thermostatically controlled oven at 80°C.

  • At various time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

E. Photolytic Degradation:

  • Expose solutions of lesinurad API and Impurity 10 to a light source conforming to ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9]

  • Maintain a control sample in the dark at the same temperature.

  • Analyze the samples by HPLC after the exposure period.

Comparative Data Analysis (Hypothetical)

The following tables present a plausible, hypothetical dataset from the described experiments. This data is illustrative and designed to highlight potential differences in stability based on the known degradation behavior of lesinurad.[6][7][8]

Table 1: Summary of Forced Degradation Results for Lesinurad API vs. Impurity 10

Stress ConditionTime% Degradation Lesinurad API% Degradation Impurity 10Major Degradants (API)Major Degradants (Impurity 10)
0.1N HCl, 60°C 8h12.5%18.2%D1, D2D1, D3
0.1N NaOH, 60°C 4h15.8%22.5%D4D4, D5
3% H₂O₂, RT 24h10.2%11.5%D6 (Oxidized)D6 (Oxidized)
Thermal, 80°C 72h< 1.0%< 1.0%None ObservedNone Observed
Photolytic (ICH Q1B) -< 1.0%< 1.0%None ObservedNone Observed

Table 2: Purity and Mass Balance Analysis (Hypothetical)

Stress ConditionSamplePurity by HPLC (%)Mass Balance (%)
0.1N HCl, 60°C, 8h Lesinurad API87.5%99.2%
Impurity 1081.8%98.9%
0.1N NaOH, 60°C, 4h Lesinurad API84.2%99.5%
Impurity 1077.5%99.1%
3% H₂O₂, RT, 24h Lesinurad API89.8%99.8%
Impurity 1088.5%99.6%

Interpretation of Results and Mechanistic Insights

  • Increased Lability of Impurity 10: Impurity 10 demonstrates significantly greater degradation under both acidic and basic hydrolytic conditions compared to the lesinurad API. This suggests that the positional isomerism, specifically the placement of the cyclopropyl group at the 2-position of the naphthalene ring, renders the molecule more susceptible to hydrolysis.

  • Differential Degradation Pathways: The formation of different major degradants (D3 and D5) from Impurity 10 under hydrolytic stress indicates that the degradation pathways are not identical to those of the API. This is a critical finding for analytical method development and impurity profiling of the drug product.

  • Similar Stability under Oxidative, Thermal, and Photolytic Stress: Both molecules exhibit high stability under oxidative, thermal, and photolytic conditions, which aligns with published data for lesinurad.[6][7][8] This suggests that the core chromophore and the thioacetic acid moiety are relatively stable to these stressors, and the position of the cyclopropyl group does not significantly influence this stability.

The potential degradation pathways can be visualized as follows:

G cluster_api Lesinurad API Degradation cluster_imp Impurity 10 Degradation API Lesinurad API (4-cyclopropyl...) API_D1 Degradant D1 API->API_D1 Acid API_D2 Degradant D2 API->API_D2 Acid API_D4 Degradant D4 API->API_D4 Base API_D6 Degradant D6 (Oxidized) API->API_D6 Oxidation IMP10 Impurity 10 (2-cyclopropyl...) IMP10_D1 Degradant D1 IMP10->IMP10_D1 Acid IMP10_D3 Degradant D3 IMP10->IMP10_D3 Acid IMP10_D4 Degradant D4 IMP10->IMP10_D4 Base IMP10_D5 Degradant D5 IMP10->IMP10_D5 Base IMP10_D6 Degradant D6 (Oxidized) IMP10->IMP10_D6 Oxidation

Sources

A Comparative Genotoxicity Assessment: Lesinurad and a Novel Process-Related Impurity

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Method Selection, Data Interpretation, and Regulatory Considerations

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the safety and efficacy of a drug product are paramount. Lesinurad, a selective uric acid reabsorption inhibitor (SURI) used in the treatment of hyperuricemia associated with gout, has undergone a rigorous battery of safety assessments.[1] An often-overlooked aspect of this safety profile is the genotoxic potential of not just the active pharmaceutical ingredient (API), but also the impurities that can arise during the manufacturing process. Even at trace levels, genotoxic impurities can pose a significant risk, as they have the potential to damage DNA, leading to mutations and possibly carcinogenesis.[2][3]

This guide provides a comparative genotoxicity assessment of lesinurad and a hypothetical process-related impurity, designated as "Impurity 10." While extensive testing has established the non-genotoxic profile of lesinurad[4][5][6][7][8][9], the emergence of any new, uncharacterized impurity necessitates a thorough evaluation to ensure patient safety. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the experimental methodologies, presenting comparative data, and discussing the regulatory framework that governs the assessment of such impurities.

The selection of genotoxicity assays is guided by international regulatory standards, such as those from the International Council for Harmonisation (ICH).[2][10][11] The standard battery of tests is designed to be complementary, detecting different endpoints of genetic damage.[10][12] This typically includes an evaluation of gene mutation in bacteria, chromosomal damage in mammalian cells, and an in vivo assessment to account for metabolic activation and other physiological factors.[10][13]

Experimental Design and Rationale

The following sections detail the protocols for a standard battery of genotoxicity assays applied to both lesinurad and Impurity 10. The choice of these assays is based on their ability to provide a comprehensive picture of the genotoxic potential of a test substance.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for detecting point mutations in DNA.[14][15] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[14][16] The assay assesses the ability of a test substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow.[14][15]

Experimental Workflow: Ames Test

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis P1 Bacterial Strains (e.g., S. typhimurium TA98, TA100) E1 Incubate Bacteria with Test Article (with and without S9 mix) P1->E1 P2 Test Articles (Lesinurad, Impurity 10) P2->E1 P3 S9 Metabolic Activation Mix P3->E1 PL1 Plate on Histidine-Deficient Agar E1->PL1 PL2 Incubate for 48-72 hours PL1->PL2 A1 Count Revertant Colonies PL2->A1 A2 Compare to Negative Control A1->A2 InVitro_Micronucleus_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_harvest Harvesting & Staining cluster_scoring Scoring C1 Mammalian Cells (e.g., CHO, Human Lymphocytes) T1 Expose Cells to Test Article (with and without S9 mix) C1->T1 T2 Add Cytochalasin B (to block cytokinesis) T1->T2 H1 Harvest and Fix Cells T2->H1 H2 Stain with DNA-specific dye H1->H2 S1 Microscopic Analysis H2->S1 S2 Count Micronuclei in Binucleated Cells S1->S2

Caption: Workflow for the In Vitro Micronucleus Assay.

Step-by-Step Protocol:

  • Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured to a suitable density. [17]2. Treatment: The cells are exposed to various concentrations of the test article (lesinurad or Impurity 10) with and without metabolic activation (S9). [17]3. Cytokinesis Block: Cytochalasin B is added to the culture to inhibit cytokinesis, resulting in the accumulation of binucleated cells that have completed nuclear but not cytoplasmic division. [18][19]This ensures that only cells that have undergone mitosis are scored. [18][20]4. Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye). [17]5. Scoring: Under a microscope, the frequency of micronucleated cells is determined by scoring a predefined number of binucleated cells (typically 1000-2000 per concentration). [19]

In Vivo Chromosomal Aberration Assay

This in vivo test assesses the potential of a substance to induce chromosomal abnormalities in the bone marrow cells of rodents. [21][22]This assay is crucial as it provides information on the genotoxicity of a compound and its metabolites under physiological conditions. [21][23]

Experimental Workflow: In Vivo Chromosomal Aberration Assay

InVivo_Chromosomal_Aberration_Workflow cluster_dosing Dosing cluster_arrest Metaphase Arrest cluster_sampling Sampling & Preparation cluster_analysis Analysis D1 Administer Test Article to Rodents (e.g., Rats) at multiple dose levels A1 Inject Metaphase-Arresting Agent (e.g., Colchicine) D1->A1 S1 Harvest Bone Marrow A1->S1 S2 Prepare Metaphase Spreads on Slides S1->S2 S3 Stain Slides S2->S3 AN1 Microscopic Examination of Metaphase Cells S3->AN1 AN2 Score for Chromosomal Aberrations AN1->AN2

Caption: Workflow for the In Vivo Chromosomal Aberration Assay.

Step-by-Step Protocol:

  • Dosing: The test substance is administered to a suitable rodent species (e.g., rats) at three or more dose levels, typically via the clinical route of administration. [24]2. Metaphase Arrest: Prior to sacrifice, animals are treated with a metaphase-arresting agent such as colchicine to accumulate cells in the metaphase stage of mitosis. [21]3. Sample Collection: At appropriate time points after treatment, bone marrow is collected from the femur or tibia. [25]4. Slide Preparation: The bone marrow cells are processed to prepare metaphase spreads on microscope slides.

  • Scoring: The slides are stained, and a predetermined number of well-spread metaphases per animal are analyzed for structural chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges). [21]

Comparative Data Summary

The following tables summarize the results of the genotoxicity assessment for lesinurad and the hypothetical Impurity 10. The data for lesinurad is consistent with published findings. [4][5][6][9]The data for Impurity 10 is hypothetical and presented for illustrative purposes.

Table 1: Results of the Bacterial Reverse Mutation Assay (Ames Test)

Test ArticleStrainMetabolic Activation (S9)Result
Lesinurad TA98-Negative
+Negative
TA100-Negative
+Negative
TA1535-Negative
+Negative
TA1537-Negative
+Negative
Impurity 10 TA98-Negative
+Positive
TA100-Negative
+Positive
TA1535-Negative
+Negative
TA1537-Negative
+Negative

Table 2: Results of the In Vitro Micronucleus Assay

Test ArticleCell TypeMetabolic Activation (S9)Result
Lesinurad CHO-Negative
+Negative
Impurity 10 CHO-Negative
+Positive

Table 3: Results of the In Vivo Chromosomal Aberration Assay

Test ArticleSpeciesTissueResult
Lesinurad RatBone MarrowNegative
Impurity 10 RatBone MarrowNegative

Interpretation and Discussion

The collective results from this battery of tests provide a clear genotoxicity profile for both lesinurad and the hypothetical Impurity 10.

Lesinurad: As confirmed by multiple sources, lesinurad is non-genotoxic across the standard battery of assays. [4][5][6][7][8][9]It does not induce gene mutations in bacteria, nor does it cause chromosomal damage in mammalian cells, either in vitro or in vivo. This provides a high degree of confidence in the genetic safety of the active pharmaceutical ingredient.

Impurity 10 (Hypothetical): The hypothetical data for Impurity 10 presents a more complex picture. The positive results in the Ames test, specifically in the presence of metabolic activation, suggest that one or more metabolites of Impurity 10 are mutagenic. [14]This is further corroborated by the positive result in the in vitro micronucleus assay, also in the presence of the S9 mix, indicating that metabolites of Impurity 10 are clastogenic.

However, the in vivo chromosomal aberration assay for Impurity 10 was negative. This discrepancy between in vitro and in vivo results is not uncommon and can be attributed to several factors, including differences in metabolism, detoxification pathways, or pharmacokinetics that may prevent the genotoxic metabolites from reaching the target tissue (bone marrow) at a sufficient concentration to induce chromosomal damage. [23]

Regulatory Implications and Risk Assessment

The presence of a genotoxic impurity, even at low levels, is a significant concern for regulatory agencies. [2][3]The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [2] Given the positive in vitro findings for Impurity 10, a risk assessment would be required. This would involve:

  • Establishing a Permitted Daily Exposure (PDE): For genotoxic impurities, a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day is often applied, representing an acceptable cancer risk of <1 in 100,000 over a lifetime of exposure. [26]2. Process Control: The manufacturing process would need to be evaluated and potentially modified to control the level of Impurity 10 in the final drug substance to be at or below the calculated PDE.

  • Further Testing: Depending on the level of concern, additional in vivo testing in other tissues might be warranted to further investigate the negative in vivo result. [27]

Conclusion

This comparative guide demonstrates the standard approach for assessing the genotoxicity of a pharmaceutical compound and its impurities. The established non-genotoxic profile of lesinurad serves as a benchmark for safety. The hypothetical case of Impurity 10 highlights the importance of a comprehensive testing battery and the complexities that can arise when in vitro and in vivo results differ. Ultimately, a thorough understanding of the genotoxic potential of all components of a drug product is essential for ensuring patient safety and navigating the regulatory landscape.

References

  • European Medicines Agency. A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Available from: [Link]

  • U.S. Food and Drug Administration. ZURAMPIC (lesinurad) tablets Label. Available from: [Link]

  • Wikidoc. Lesinurad. Available from: [Link]

  • Wills, J. W., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. Available from: [Link]

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. Available from: [Link]

  • AstraZeneca Pty Ltd. Attachment 1: Product information for lesinurad. Available from: [Link]

  • Wikipedia. Ames test. Available from: [Link]

  • Cyprotex. In Vitro Micronucleus Test (MNT; HCS CHO-K1). Available from: [Link]

  • The Ames Test. (2024). Available from: [Link]

  • Wills, J. W., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. Available from: [Link]

  • Charles River Laboratories. In Vivo Genotoxicity Assays. Available from: [Link]

  • Singh, S., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. Available from: [Link]

  • U.S. Environmental Protection Agency. Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). Available from: [Link]

  • PharmaFocus Asia. Regulatory Aspects of Genotoxic Impurities in Pharmaceuticals. Available from: [Link]

  • Aurigene Pharmaceutical Services. In Vitro Genotoxicity Assays Testing Services. Available from: [Link]

  • U.S. Food and Drug Administration. FDA Cross Discipline Team Leader Memorandum NDA 207988. Available from: [Link]

  • Elespuru, R. K., et al. (2018). critical appraisal of the sensitivity of in vivo genotoxicity assays in detecting human carcinogens. Mutagenesis, 33(2), 139-147. Available from: [Link]

  • U.S. Food and Drug Administration. Pharmacology Review(s) NDA 207988. Available from: [Link]

  • Wills, J. W., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. Available from: [Link]

  • HSTalks. Toxicity Testing of Impurities and Metabolites. Available from: [Link]

  • Kim, H. S., & Kim, M. S. (2016). Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. Journal of cancer prevention, 21(1), 1–8. Available from: [Link]

  • Selvita. In Vitro Safety. Available from: [Link]

  • European Medicines Agency. Guideline on the Limits of Genotoxic Impurities. Available from: [Link]

  • GOV.UK. Guidance on a strategy for genotoxicity testing of chemicals: Stage 2. Available from: [Link]

  • National Institute of Health Sciences (NIHS). The New ICH Guideline on Genotoxicity (S2). Available from: [Link]

  • International Council for Harmonisation. ICH guideline S2(R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. Available from: [Link]

  • Nucro-Technics. OECD 475: Mammalian Bone Marrow Chromosomal Aberration Test. Available from: [Link]

  • Organisation for Economic Co-operation and Development. Test No. 475: Mammalian Bone Marrow Chromosomal Aberration Test. Available from: [Link]

  • U.S. Environmental Protection Agency. Health Effects Test Guidelines OPPTS 870.5385 Mammalian Bone Marrow Chromosome Aberration Test. Available from: [Link]

  • Krishna, G., et al. (1995). An in vivo/in vitro method for assessing micronucleus and chromosome aberration induction in rat bone marrow and spleen. 1. Studies with cyclophosphamide. Mutation research, 343(2-3), 101–111. Available from: [Link]

  • Therapeutic Goods Administration. AusPAR: Lesinurad. Available from: [Link]

  • Pharmaffiliates. Lesinurad-impurities. Available from: [Link]

  • U.S. Food and Drug Administration. NDA 209203 Multi-disciplinary Review and Evaluation. Available from: [Link]

  • Zhang, Y., et al. (2017). Discovery and Assessment of Atropisomers of (±)-Lesinurad. ACS medicinal chemistry letters, 8(3), 324–329. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53465279, Lesinurad. Available from: [Link]

Sources

A Guide to the Analytical Evaluation of Lesinurad Impurity 10: A Comparative Study of Reference and Working Standards

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Impurity Standards in Pharmaceutical Quality

Lesinurad, a selective uric acid reabsorption inhibitor, is a key therapeutic agent for managing hyperuricemia associated with gout. In the synthesis and production of any Active Pharmaceutical Ingredient (API) like Lesinurad, the formation of impurities is inevitable. These impurities, even at trace levels, can impact the drug's safety and efficacy.[1] Consequently, regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling.[2][3]

The cornerstone of accurate impurity quantification is the use of chemical standards. This guide provides an in-depth technical comparison between a Reference Standard (RS) and a Working Standard (WS) of Lesinurad Impurity 10 (2-((5-bromo-4-(2-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid).[4] We will explore the underlying principles and provide detailed experimental protocols to establish the purity of a working standard, ensuring its suitability for routine quality control (QC) testing.

Defining the Standards: Reference vs. Working

The terms "Reference Standard" and "Working Standard" are not interchangeable; they represent different tiers in the metrological hierarchy of pharmaceutical analysis.[5]

  • Reference Standard (RS): Often referred to as a primary standard, an RS is a substance of the highest purity that has been extensively characterized.[6] Its identity and purity are established without reference to another standard, often using absolute methods. These standards are typically sourced from official pharmacopoeias like the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), or are meticulously characterized in-house to become a primary standard.[6][7] Due to their high cost and the exhaustive characterization involved, reference standards are used judiciously for critical tasks such as method validation, instrument calibration, and the qualification of working standards.[8] Unless a specific potency is assigned, a USP Reference Standard is assumed to be 100.0% pure for compendial applications.[9]

  • Working Standard (WS): Also known as a secondary standard, a WS is derived from and characterized against the reference standard.[6][10] It is the standard used for routine, day-to-day analyses, such as batch release testing and in-process controls.[8] The primary goal of establishing a working standard is to have a cost-effective and readily available material for daily laboratory operations, thereby preserving the limited and expensive reference standard. The integrity of all subsequent analytical data relies on the accurate qualification of this working standard against the reference standard.

G cluster_0 Metrological Traceability SI_Units SI Units (e.g., mole) Primary_Method Primary Analytical Method (e.g., qNMR) SI_Units->Primary_Method Defines RS Reference Standard (RS) (Lesinurad Impurity 10) - Highly characterized - Assigned purity value Primary_Method->RS Characterizes WS Working Standard (WS) (Lesinurad Impurity 10) - Qualified against RS - Used for routine analysis RS->WS Calibrates/ Qualifies QC_Sample QC/Batch Sample Analysis WS->QC_Sample Quantifies G cluster_workflow Comparative Evaluation Workflow Start Obtain Lesinurad Impurity 10 Reference (RS) & Working (WS) Standards Prep Prepare Solutions (RS, WS, Internal Standard for qNMR) Start->Prep HPLC HPLC-UV Analysis - Chromatographic Purity - Impurity Profile Prep->HPLC LCMS LC-MS Analysis - Identity Confirmation (m/z) - Trace Impurity Detection Prep->LCMS qNMR qNMR Analysis (RS only) - Absolute Purity Assignment Prep->qNMR Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis LCMS->Data_Analysis qNMR->Data_Analysis Qualification Qualify Working Standard (Does it meet acceptance criteria?) Data_Analysis->Qualification Pass WS Qualified for Routine Use Qualification->Pass Yes Fail WS Fails Qualification (Re-purify or source new batch) Qualification->Fail No

Sources

Safety Operating Guide

Advanced Laboratory Protocols for the Handling and Disposal of Lesinurad Impurity 10

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing pharmaceutical workflows, I have observed that the mishandling of drug impurities often stems from a fundamental disconnect between a molecule's physicochemical properties and standard laboratory disposal SOPs. Lesinurad is a potent selective uric acid reabsorption inhibitor (SURI) that targets the URAT1 and OAT4 transporters[1]. During its synthesis, characterization, or degradation, specific byproducts are generated—most notably Lesinurad Impurity 10 (CAS 1533519-94-6)[2].

Treating this impurity requires the same logistical and environmental rigor as the active pharmaceutical ingredient (API). This guide provides a self-validating, step-by-step operational framework for the safe handling, decontamination, and RCRA-compliant disposal of Lesinurad Impurity 10.

Physicochemical Profiling & Hazard Assessment

Before executing any disposal protocol, we must establish the molecular causality behind our operational choices. Lesinurad Impurity 10 contains a bromo-naphthalene moiety fused to a triazole ring[2]. This highly hydrophobic, halogenated structure makes the compound recalcitrant to environmental biodegradation and dictates our choice of solvents for both assay design and spill decontamination.

Table 1: Physicochemical & Hazard Profile of Lesinurad Impurity 10
Property / ParameterSpecification / DataOperational Implication (The "Why")
IUPAC Name 2-((5-bromo-4-(2-cyclopropylnaphthalen-1-yl)-4H-1, 2, 4-triazol-3-yl)thio)acetic acidThe halogenated (bromo) structure requires specific high-temperature incineration to prevent the formation of toxic dioxins.
CAS Number 1533519-94-6Essential for accurate waste manifesting and TSDF (Treatment, Storage, and Disposal Facility) profiling[2].
Solubility Profile DMSO (80 mg/mL), Ethanol (54 mg/mL), Water (Insoluble)Dictates spill cleanup strategy; aqueous cleaning is strictly contraindicated as it will only disperse the compound[3].
GHS Hazard Acute Toxicity - Oral 4 (H302)Mandates the use of proper PPE (nitrile gloves, goggles, N95/P100 respirator for bulk powder handling)[4].

The EPA Subpart P Imperative

Historically, aqueous pharmaceutical waste was frequently disposed of via laboratory drains. However, the strictly prohibits the "sewering" of hazardous waste pharmaceuticals[5],[6].

The Mechanistic Rationale: Why is this ban critical for Lesinurad Impurity 10? Because the compound is practically insoluble in water, it will not dissolve or degrade in standard municipal wastewater treatment plants[3]. Instead, it will precipitate, accumulate in sludge, or pass directly into aquatic ecosystems, posing severe bioaccumulation risks. Therefore, capturing all waste streams for thermal destruction is the only scientifically and legally sound method of disposal[7].

DisposalWorkflow Start Lesinurad Impurity 10 Waste Stream Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (DMSO/EtOH Solutions) Start->Liquid Spill Accidental Spill (Surface Contamination) Start->Spill HDPE HDPE Secondary Containment Solid->HDPE Sewer Sewer / Drain (STRICTLY PROHIBITED) Liquid->Sewer EPA Subpart P Ban Liquid->HDPE Mech Mechanical Pickup (No Water) Spill->Mech Bulk recovery Wipe Ethanol Wipe (Solubilization) Mech->Wipe Residual cleaning Wipe->Solid Incinerator RCRA-Permitted TSDF High-Temp Incineration HDPE->Incinerator Manifested Transport

Fig 1: Workflow for the segregation, decontamination, and RCRA-compliant disposal of Lesinurad Impurity 10.

Step-by-Step Disposal and Decontamination Methodologies

A robust laboratory protocol must be a self-validating system. By engineering out the opportunity for human error, we ensure absolute environmental compliance.

Protocol A: Solid and Liquid Waste Segregation

Causality: Halogenated organic compounds must never be mixed with non-halogenated waste streams. Mixing them can lead to unpredictable exothermic reactions in the waste carboy and significantly increases the cost of thermal destruction at the TSDF.

  • Liquid Waste Consolidation: Because Lesinurad Impurity 10 is insoluble in water, laboratory assays typically utilize [3]. Collect all liquid waste in structurally sound, chemically compatible High-Density Polyethylene (HDPE) carboys.

  • Halogenated Designation: Clearly label the carboy as "Hazardous Waste Pharmaceuticals - Halogenated." Do not mix this with general organic waste.

  • Solid Waste Packaging: Place all empty vials, contaminated pipette tips, and bulk powder into double-lined, puncture-resistant chemical waste bags. Ensure the primary container is completely sealed to prevent aerosolization[4].

Protocol B: Targeted Spill Response & Surface Decontamination

Causality: A common operational failure during a powder spill is the instinct to use wet paper towels. For Lesinurad Impurity 10, introducing water is a critical error—it will simply repel the hydrophobic powder, expanding the contamination zone across the benchtop.

  • Mechanical Recovery: Don appropriate PPE (nitrile gloves, safety goggles, and a respirator). Use a static-free scoop to gently collect the bulk powder. Do not sweep , as this aerosolizes the Acute Tox 4 (H302) powder[4].

  • Solvent-Assisted Solubilization: Dampen a low-lint cleanroom wipe with pure Ethanol. Because the impurity has a solubility of up to 54 mg/mL in Ethanol[3], the solvent will actively dissolve and lift the residual compound from the surface.

  • Validation of Decontamination (Self-Validating Step): To ensure the area is fully decontaminated, perform a secondary wipe with a fresh, ethanol-dampened swab. If the swab shows no visual residue, and routine LC-MS/MS swabbing of the area returns signals below the limit of detection (LOD), the surface is verified clean. Place all used wipes into the solid hazardous waste bin.

Protocol C: Manifesting and Reverse Distribution

Once contained, the waste must be transferred to a RCRA-permitted facility.

  • Documentation: Ensure the waste manifest clearly states the presence of halogenated pharmaceutical compounds. While healthcare facilities operating under Subpart P are exempt from certain RCRA waste codes, research laboratories must maintain clear chemical identification for their reverse distributor[7],[8].

  • Final Disposition: Mandate "High-Temperature Incineration" on the chain of custody. This ensures the complete thermal cleavage of the carbon-bromine and carbon-nitrogen bonds, neutralizing the environmental threat entirely.

References
  • Veeprho Pharmaceuticals. "Lesinurad Impurity 10 | CAS 1533519-94-6". Veeprho. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Management Standards for Hazardous Waste Pharmaceuticals". Regulations.gov. URL: [Link]

  • Fennemore Law. "Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals". Fennemore. URL: [Link]

  • European Medicines Agency (EMA). "Zurampic (Lesinurad) Assessment Data". Europa.eu. URL: [Link]

Sources

Standard Operating Procedure & PPE Matrix for Handling Lesinurad Impurity 10

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing rigorous, causality-driven safety protocols is paramount when handling uncharacterized pharmaceutical reference standards. This guide provides the critical operational, containment, and disposal frameworks required for safely handling Lesinurad Impurity 10 (CAS: 1533519-94-6)[1].

Toxicological Rationale & Hazard Assessment

Lesinurad Impurity 10—chemically identified as 2-((5-bromo-4-(2-cyclopropylnaphthalen-1-yl)-4H-1, 2, 4-triazol-3-yl)thio)acetic acid—is a synthetic byproduct of Lesinurad[1]. The parent drug is a selective uric acid reabsorption inhibitor (SURI) that modulates the URAT1 and OAT4 transporters in the renal tubular lumen[2].

The Causality of Risk: While Lesinurad is therapeutic, it carries a clinical risk of serious renal-related adverse events, including acute renal failure and serum creatinine elevations[3]. Impurity 10 retains the core pharmacophore (a brominated triazole-naphthalene complex) but possesses an altered structural conformation. Because its specific toxicological profile and off-target binding affinities are not fully characterized, it must be treated as a High-Potency Active Pharmaceutical Ingredient (HPAPI). The primary hazard is the inhalation of the lyophilized powder, which can lead to rapid systemic absorption across mucous membranes[4].

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate exposure risks, personnel must adhere to a strict PPE regimen. The following table summarizes the quantitative standards and scientific rationale for each protective layer.

Protection CategoryEquipment SpecificationQuantitative StandardScientific Rationale (Causality)
Respiratory N95/P100 Particulate Respirator≥ 99.97% filtration efficiency for particles >0.3 µmPrevents inhalation of aerosolized fine powder. The parent drug alters renal URAT1/OAT4 transporters; inhalation risks rapid systemic delivery[2].
Hands Double Nitrile GlovesThickness ≥ 0.12 mm per layerNitrile provides chemical resistance to the API and standard organic solvents. Double gloving ensures the contaminated outer layer can be safely shed[4].
Body Tyvek® Disposable CoverallHydrostatic head > 120 cmPrevents dermal absorption. The lipophilic nature of the cyclopropylnaphthalene ring facilitates potential skin penetration.
Eye/Face ANSI Z87.1 Safety GogglesImpact rating: High (Z87+)Protects mucous membranes from accidental micro-dispersion of powder or solvent splashes during solubilization.

Operational Workflow & Containment Strategy

G A Hazard Assessment: Lesinurad Impurity 10 B PPE Donning (Double Nitrile, Tyvek) A->B C Primary Containment (Negative Pressure Isolator) B->C D Gravimetric Dispensing (Anti-Static Control) C->D E Solubilization (Closed Vial System) D->E F Decontamination (10% Bleach / NaOH) E->F G Validation (Surface Swab HPLC) F->G

Fig 1. Safe handling and self-validating decontamination workflow for Lesinurad Impurity 10.

Self-Validating Handling & Solubilization Protocol

Every step in this methodology is designed as a self-validating system , ensuring that safety parameters are physically or analytically confirmed before proceeding to the next step.

  • Step 1: Containment Preparation & Verification

    • Procedure: Activate the negative pressure weighing isolator or Class II Type B2 Biological Safety Cabinet (BSC).

    • Validation: Visually confirm the magnehelic gauge reads at least -0.05 inches of water.

    • Causality: This guarantees inward directional airflow, physically preventing the escape of aerosolized API particles into the laboratory environment.

  • Step 2: Static Neutralization

    • Procedure: Pass the sealed vial of Lesinurad Impurity 10[1] and the micro-spatula through an anti-static ionizer bar.

    • Validation: The powder must rest flat at the bottom of the vial without clinging to the glass walls.

    • Causality: Static charge causes electrostatic repulsion, leading to the spontaneous, uncontrolled aerosolization of the API upon unsealing the vial.

  • Step 3: Gravimetric Dispensing

    • Procedure: Tare the analytical balance and carefully transfer the required mass.

    • Validation: Utilize a balance with an integrated printer or digital LIMS connection inside the isolator to record the weight.

    • Causality: This eliminates the need to remove the sample or breach the closed-system enclosure to verify the mass.

  • Step 4: Closed-System Solubilization

    • Procedure: Transfer the powder to a septum-capped amber vial. Inject the primary solvent (e.g., DMSO) through the septum using a Luer-lock syringe.

    • Validation: The solution must turn completely clear upon gentle vortexing.

    • Causality: DMSO effectively solvates the hydrophobic cyclopropylnaphthalene moiety. Converting the hazard from a dry powder to a liquid state drastically reduces the inhalation risk for all subsequent assays.

  • Step 5: Validated Decontamination

    • Procedure: Spray all interior surfaces of the isolator with a 10% sodium hypochlorite (bleach) solution, followed by a 1M NaOH wash to chemically degrade the triazole-thioacetic acid linkage.

    • Validation: Perform a surface swab test and analyze via rapid HPLC-UV. The protocol is successfully validated only when the chromatogram shows a peak area below the established Limit of Detection (LOD) for Impurity 10.

Spill Response & Waste Disposal Plan

Immediate Spill Response (Tiered Approach)

  • Dry Powder Spill: Do NOT sweep. Sweeping mechanically aerosolizes the active pharmaceutical ingredient. Instead, cover the spill with damp absorbent pads (wetted with 10% bleach) to suppress dust generation and initiate chemical degradation. Wipe inward to prevent spreading the contamination footprint.

  • Liquid Spill (in DMSO): Apply a universal chemical binder or activated carbon to absorb the organic solvent. Collect the resulting slurry using non-sparking tools.

Waste Disposal Logistics Lesinurad Impurity 10 must not be allowed to enter sewers, surface water, or groundwater[4].

  • Collect all contaminated PPE, wipes, and empty vials in a designated, biohazard-rated rigid container.

  • Label strictly as "Hazardous Pharmaceutical Waste: Lesinurad Impurities".

  • Dispose of via high-temperature incineration (>1000°C) in strict accordance with local EPA/OSHA environmental regulations.

References

  • Lesinurad Impurity 10 | CAS 1533519-94-6, Veeprho,[Link]

  • ZURAMPIC (lesinurad) tablets - Special Warnings, FDA,[Link]

  • Product information for lesinurad (Mechanism of action), Therapeutic Goods Administration (TGA),[Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.